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Foundational

Synthesis of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

An In-Depth Technical Guide to the Introduction The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Tetrahydro-2H-thiopyran 1,1-dioxide, a saturated sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Introduction

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Tetrahydro-2H-thiopyran 1,1-dioxide, a saturated sulfone ring system, represents a valuable pharmacophore due to its metabolic stability and ability to engage in specific hydrogen bonding interactions. The functionalization of this core with reactive side chains, such as a 2-bromoethyl group, creates a versatile building block for further chemical elaboration, enabling its incorporation into larger, more complex molecular architectures.

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for selecting specific reagents and conditions. The presented synthetic strategy is designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a self-validating protocol for obtaining this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the most labile bonds first. The carbon-bromine bond is readily formed from a primary alcohol. The sulfone is a robust functional group, typically installed via oxidation of the parent thioether. The hydroxyethyl side chain can be constructed from a more fundamental two-carbon extension of a cyclic ketone. This logic leads to the commercially available starting material, tetrahydro-4H-thiopyran-4-one.

G Target 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide Intermediate_Alcohol 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide Target->Intermediate_Alcohol C-Br Disconnection (Bromination) Intermediate_Sulfide_Alcohol 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran Intermediate_Alcohol->Intermediate_Sulfide_Alcohol S=O Disconnection (Oxidation) Intermediate_Ester Methyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate Intermediate_Sulfide_Alcohol->Intermediate_Ester C-O Disconnection (Reduction) Intermediate_Unsaturated_Ester Methyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate Intermediate_Ester->Intermediate_Unsaturated_Ester C=C Disconnection (Hydrogenation) Starting_Material Tetrahydro-4H-thiopyran-4-one Intermediate_Unsaturated_Ester->Starting_Material C=C Disconnection (Wittig Reaction)

Caption: Retrosynthetic pathway for the target molecule.

Chapter 1: Synthesis of the Precursor Alcohol, 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran

The foundational step in this synthesis is the construction of the C4-side chain. A robust and highly controllable method involves a three-reaction sequence starting from tetrahydro-4H-thiopyran-4-one: a Wittig olefination to install a carboxylate-bearing two-carbon unit, followed by catalytic hydrogenation to saturate the newly formed double bond, and finally, a powerful reduction to yield the primary alcohol.

Protocol 1.1: Wittig Olefination to form Methyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate

The Wittig reaction is a superior method for converting ketones into alkenes with high reliability.[1][2] Using a stabilized ylide, such as one derived from methyl (triphenylphosphoranylidene)acetate, ensures good yields and control over the olefination process.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • To this suspension, add a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF dropwise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating complete ylide formation. The solution will typically turn a characteristic orange or red color.

  • Carbonyl Addition: Cool the ylide solution back to 0 °C and add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove.[3] Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure α,β-unsaturated ester.

Protocol 1.2: Catalytic Hydrogenation to form Methyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate

Catalytic hydrogenation is the most effective method for the stereospecific reduction of the exocyclic double bond without affecting the ester functionality. Palladium on carbon (Pd/C) is a highly efficient and cost-effective catalyst for this transformation.

Experimental Protocol:

  • Dissolve the unsaturated ester from Protocol 1.1 (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %).

  • Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 50 psi or using a balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Carefully vent the hydrogen pressure and purge the vessel with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.

Protocol 1.3: Ester Reduction to 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran

Reduction of the saturated ester to the primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, providing a clean and high-yielding conversion.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under argon, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of the saturated ester from Protocol 1.2 (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): Cool the reaction back to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired alcohol, 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran.

Chapter 2: Oxidation of the Thioether to the Sulfone

With the alcohol precursor in hand, the next critical step is the oxidation of the thioether to the sulfone. This transformation is strategically performed before bromination to avoid potential oxidation of the eventual alkyl bromide. The oxidation must be driven past the intermediate sulfoxide stage to the desired sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for this purpose when used in excess.[4][5]

Protocol 2.1: Sulfide Oxidation to 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Experimental Protocol:

  • Dissolve the sulfide alcohol from Protocol 1.3 (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approx. 77% purity, 2.2-2.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC, ensuring the disappearance of both the starting sulfide and the intermediate sulfoxide.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and wash it successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfone alcohol. This product is often sufficiently pure for the final step, or it can be purified by column chromatography or recrystallization if necessary.

ReagentEquivalentsTemperatureProsCons
m-CPBA >2.00 °C to RTHigh yield, reliable, readily available.[5]Requires careful quenching of excess peroxide.
H₂O₂ / Catalyst ExcessRT"Green" oxidant, water is the only byproduct.[6]Often requires a metal catalyst (e.g., tungstate) and longer reaction times.
Oxone® >2.00 °C to RTInexpensive, stable solid, uses an aqueous solvent system.Biphasic reaction may require phase-transfer catalyst for some substrates.

Chapter 3: Halogenation of the Primary Alcohol

The final step is the conversion of the primary alcohol to the target alkyl bromide. While reagents like phosphorus tribromide (PBr₃) are effective, they can generate acidic byproducts.[7][8] The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is an exceptionally mild and high-yielding alternative that proceeds under neutral conditions, making it ideal for substrates with sensitive functional groups.[9][10] The driving force is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[11]

Protocol 3.1: Appel Bromination to 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Experimental Protocol:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the sulfone alcohol from Protocol 2.1 (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is completely consumed.[10]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, TPPO, and bromoform.

  • Purification: Add a non-polar solvent like diethyl ether or a hexane/ether mixture to the crude residue and triturate. TPPO is poorly soluble and should precipitate. Filter off the solid TPPO. Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to afford the final product, 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Overall Synthetic Workflow

The complete, optimized pathway from the starting ketone to the final bromoethyl-functionalized sulfone is summarized below.

Caption: Complete synthetic workflow diagram.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

ReagentKey HazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, reacts violently with water.Handle under inert atmosphere, use a powder funnel for transfers, quench very carefully.
Lithium Aluminum Hydride (LiAlH₄) Flammable solid, reacts violently with water.Handle under inert atmosphere, quench slowly and carefully at low temperature.
m-CPBA Oxidizer, can be shock-sensitive when dry.Store refrigerated, avoid friction/grinding, quench excess with sodium sulfite or bisulfite.
Carbon Tetrabromide (CBr₄) Toxic, lachrymator.Handle in a fume hood, avoid inhalation and skin contact.
Dichloromethane (DCM) Volatile, suspected carcinogen.Use only in a well-ventilated fume hood, minimize inhalation.

Conclusion

This guide has detailed a logical and robust three-stage synthesis for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide from a readily available cyclic ketone. By breaking down the synthesis into discrete, high-yielding steps—side-chain construction, thioether oxidation, and terminal bromination—this protocol provides a reliable pathway for accessing this valuable synthetic intermediate. The emphasis on the causality behind procedural choices, such as reagent selection and reaction sequencing, equips researchers with the understanding necessary to troubleshoot and adapt this methodology for related targets.

References

  • Vedantu. (2023). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Available at: [Link]

  • Wikipedia. (n.d.). Appel reaction. Available at: [Link]

  • BYJU'S. (2022). PBr3 Reaction. Available at: [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Available at: [Link]

  • University of Calgary. (n.d.). Alcohol to Bromide - Common Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. Available at: [Link]

  • Baumann, M., et al. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2019). Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development. Available at: [Link]

  • Beilstein Journals. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Available at: [Link]

  • PubMed. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. Available at: [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • MDPI. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • OSTI.GOV. (2023). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Available at: [Link]

  • RSC Publishing. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Available at: [Link]

Sources

Exploratory

Starting Materials and Synthetic Strategies for 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-Dioxide: A Comprehensive Guide

Executive Summary The molecule 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a highly versatile, bifunctional aliphatic building block utilized extensively in modern medicinal chemistry. Structurally, it feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a highly versatile, bifunctional aliphatic building block utilized extensively in modern medicinal chemistry. Structurally, it features a conformationally restricted tetrahydropyran-like core coupled with a strongly hydrogen-bond accepting sulfone moiety. This unique topology makes it an ideal bioisostere for modulating physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity.

In drug development, this specific scaffold and its immediate precursors have been prominently featured in the synthesis of HIV maturation inhibitors[1] and broad-spectrum beta-lactamase inhibitors[2]. This whitepaper outlines a field-proven, highly scalable six-step synthetic workflow to generate this target from inexpensive, commercially available starting materials.

Retrosynthetic Strategy & Material Selection

The most atom-economical and scalable route to this target avoids the use of highly toxic bis-electrophiles (such as sulfur mustards). Instead, it leverages the commercially available and inexpensive tetrahydro-4H-thiopyran-4-one as the primary starting material.

The retrosynthetic logic relies on a terminal Finkelstein-type disconnection, preceded by functional group interconversions (FGI) that build the two-carbon linker via a Horner-Wadsworth-Emmons (HWE) olefination.

Retrosynthesis Target 4-(2-Bromoethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Mesylate Mesylate Intermediate Target->Mesylate Finkelstein Alcohol Alcohol Intermediate Mesylate->Alcohol Sulfonylation Ester Saturated Ester Alcohol->Ester Reduction Olefin Unsaturated Ester Ester->Olefin Hydrogenation SM Tetrahydro-4H- thiopyran-4-one Olefin->SM HWE Olefination

Caption: Retrosynthetic disconnection of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Step-by-Step Synthetic Protocols

The forward synthesis is divided into two distinct phases: Core Elongation and Functional Group Interconversion (FGI) .

ForwardSynthesis SM Tetrahydro-4H-thiopyran-4-one Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) SM->Step1 Step2 Step 2: Olefin Reduction (H2, Pd/C) Step1->Step2 Step3 Step 3: Ester Reduction (LiAlH4) Step2->Step3 Step4 Step 4: Thioether Oxidation (Oxone, Acetone/H2O) Step3->Step4 Step5 Step 5: Mesylation (MsCl, DIPEA) Step4->Step5 Step6 Step 6: Bromination (LiBr, Acetone) Step5->Step6 Target 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide Step6->Target

Caption: Six-step forward synthesis workflow from tetrahydro-4H-thiopyran-4-one.

Phase 1: Homologation and Core Elongation

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under nitrogen.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating the formation of the ylide.

  • Add tetrahydro-4H-thiopyran-4-one (1.0 eq) dissolved in THF dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield ethyl 2-(tetrahydro-4H-thiopyran-4-ylidene)acetate.

Step 2: Olefin Reduction

  • Dissolve the unsaturated ester in ethanol (0.2 M).

  • Add 10% Pd/C (0.1 eq by weight).

  • Stir under a hydrogen atmosphere (50 psi in a Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate to yield ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate[3].

Step 3: Ester Reduction

  • Cool a solution of the saturated ester in anhydrous THF to 0 °C.

  • Carefully add LiAlH₄ (1.5 eq) in portions. A turbid suspension will form, accompanied by hydrogen gas evolution[1].

  • Remove the ice bath and stir at ambient temperature for 4 hours.

  • Quench using the Fieser method (for x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). Filter the granular aluminum salts, wash with THF, and concentrate to yield 2-(tetrahydro-2H-thiopyran-4-yl)ethanol.

Phase 2: Oxidation and Functional Group Interconversion

Step 4: Thioether Oxidation to Sulfone

  • To a solution of 2-(tetrahydro-2H-thiopyran-4-yl)ethanol (1.0 eq) in acetone (0.4 M) at room temperature, add a suspension of Oxone® (2.0 eq) in water.

  • A mild exotherm will occur. Stir the suspension at room temperature for 2 hours.

  • Extract the crude reaction mixture with ethyl acetate (3x). Combine the organic layers and concentrate under vacuum to render 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a thick syrup or white solid[1].

Step 5: Mesylation

  • Cool a solution of the sulfone alcohol (1.0 eq) in DCM (0.15 M) in an ice bath under nitrogen.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.5 eq).

  • Stir for 2 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethyl methanesulfonate[1].

Step 6: Finkelstein-Type Bromination

  • Dissolve the crude mesylate (1.0 eq) in anhydrous acetone (0.2 M).

  • Add anhydrous Lithium Bromide (LiBr) (3.0 eq).

  • Reflux the mixture for 4-6 hours under nitrogen.

  • Cool to room temperature, filter the precipitated lithium methanesulfonate, and concentrate the filtrate. Partition between EtOAc and water, dry the organic layer, and evaporate to yield the target 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide[4].

Mechanistic Causality & Reaction Optimization

To ensure a self-validating system, the following mechanistic rationales dictate the protocol design:

  • Timing of Oxidation (Step 4 vs. Step 1): Oxidation of the thioether to the sulfone is intentionally delayed until Step 4. If the sulfone is installed prior to Step 1, the highly polar nature of the 1,1-dioxide moiety drastically reduces solubility in non-polar organic solvents, complicating the aqueous workups required for the HWE and LiAlH₄ reduction steps. Furthermore, early oxidation risks potential side reactions during the strongly basic HWE olefination.

  • Chemoselectivity of Oxone®: Oxone (potassium peroxymonosulfate) is selected over transition-metal oxidants (like OsO₄ or KMnO₄) because it is strictly chemoselective for sulfur oxidation, environmentally benign, and its byproducts (sulfate salts) are easily removed via a simple aqueous wash[1].

  • Avoiding the Appel Reaction: Direct conversion of the primary alcohol to the bromide using the Appel reaction (CBr₄/PPh₃) generates triphenylphosphine oxide (TPPO). Because the sulfone target is highly polar, separating it from TPPO via column chromatography is notoriously difficult. The two-step Mesylation/Finkelstein sequence is chosen because it relies on the precipitation of lithium methanesulfonate in acetone, driving the reaction forward and allowing purification via simple filtration and extraction[4].

  • Catalyst Poisoning Mitigation: Aliphatic sulfides are known to partially poison palladium catalysts. To ensure complete conversion during Step 2, a relatively high catalyst loading (10% w/w) is utilized, which successfully overcomes the poisoning effect without requiring a switch to Raney Nickel[3].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for each stage of the synthetic workflow based on optimized laboratory scale-ups.

StepTransformationIntermediate / ProductReagentsTypical YieldPhysical State
1 HWE OlefinationEthyl 2-(tetrahydro-4H-thiopyran-4-ylidene)acetateTriethyl phosphonoacetate, NaH, THF80-85%Colorless Oil
2 Olefin ReductionEthyl 2-(tetrahydro-2H-thiopyran-4-yl)acetateH₂, Pd/C, EtOH70-90%Colorless Oil
3 Ester Reduction2-(tetrahydro-2H-thiopyran-4-yl)ethanolLiAlH₄, THF85-95%Viscous Oil
4 Thioether Oxidation4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxideOxone®, Acetone/H₂O80-90%White Solid
5 Mesylation2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethyl methanesulfonateMsCl, DIPEA, DCM90-95%White Solid
6 Bromination4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxideLiBr, Acetone85-90%Off-white Solid

References

  • WO2022047790A1 - Amidine substituted bicyclic compounds, their preparation, their use as antibacterial agents and beta-lactamase inhibitors Source: Google Patents URL
  • WO2015157483A1 - Triterpenoids with HIV maturation inhibitory activity, substituted in position 3 by a non-aromatic ring carrying a haloalkyl substituent Source: Google Patents URL
  • Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET)
  • Practical heuristics for bromination of sensitive alcohols (Mesylate to Bromide Conversion)

Sources

Protocols & Analytical Methods

Method

Protocol for Nucleophilic Substitution on 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-Dioxide: Applications in Pharmacophore Derivatization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, modulating the physicochemical properties of a pharmacophore is as critical as optimizing its target binding affinity. 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a highly versatile, bifunctional building block used to append a cyclic sulfone moiety to a core scaffold via a flexible two-carbon linker.

The Causality of Structural Choice

Why utilize this specific cyclic sulfone?

  • Physicochemical Modulation: The 1,1-dioxide (sulfone) group is highly polar but non-basic. Appending it to a lipophilic core significantly lowers the partition coefficient ( logP ), improving aqueous solubility and metabolic stability without introducing hERG liabilities typically associated with basic amines.

  • Targeted Binding Interactions: The sulfone acts as a potent hydrogen-bond acceptor. In the structure-based optimization of [1], the introduction of this specific tetrahydro-2H-thiopyran 1,1-dioxide tail displaced weakly bound water molecules and formed direct hydrogen bonds with critical arginine residues (e.g., Arg1077), yielding sub-100 nM potency and >100-fold selectivity over BET bromodomains.

  • Kinetic Favorability: The primary bromide is sterically unhindered, making it an excellent electrophile for Bimolecular Nucleophilic Substitution ( SN​2 ) by amines, thiols, or alkoxides.

Mechanistic Logic & Self-Validation

The reaction relies on the SN​2 displacement of the bromide. Because primary alkyl halides are also susceptible to Bimolecular Elimination ( E2​ ) under strongly basic conditions, mild bases (e.g., K2​CO3​ , DIPEA) are strictly required. Strong bases (like NaH or KOtBu ) will abstract a proton from the β -carbon, yielding the undesired vinyl derivative.

To create a self-validating workflow, chemists can track the reaction via LC-MS by monitoring the distinct 1:1 isotopic signature of the 79Br / 81Br starting material. The complete disappearance of this isotopic doublet confirms successful substitution.

Experimental Workflows & Logic Maps

Workflow N1 1. Reagent Preparation (Nucleophile + Mild Base + Polar Solvent) N2 2. Electrophile Addition (4-(2-bromoethyl)tetrahydro- 2H-thiopyran 1,1-dioxide) N1->N2 N3 3. Thermal Activation (60-80°C, 2-16 h) N2->N3 N4 4. Reaction Monitoring (LC-MS / TLC) N3->N4 N4->N3 Incomplete (Add time/temp) N5 5. Aqueous Quench & Extraction (EtOAc / H2O) N4->N5 Complete (Loss of Br isotope) N6 6. Purification (SCX Catch-and-Release / Flash Silica) N5->N6

Figure 1: Step-by-step workflow for the SN​2 alkylation process.

Mechanism Substrate 4-(2-bromoethyl)tetrahydro- 2H-thiopyran 1,1-dioxide (Electrophile) SN2 Bimolecular Nucleophilic Substitution (SN2) Substrate->SN2 Primary Bromide Nucleophile Amine / Heterocycle (Nucleophile) Deprotonation Deprotonation / Activation Nucleophile->Deprotonation Base Mild Base (e.g., K2CO3) (Acid Scavenger) Base->Deprotonation Deprotonation->SN2 Activated Nucleophile Product Target Pharmacophore (Sulfone-Appended) SN2->Product - HBr (Neutralized)

Figure 2: Mechanistic pathway demonstrating the causality of base-mediated SN​2 substitution.

Optimization of Reaction Conditions

The choice of base and solvent dictates the ratio of the desired SN​2 product to the undesired E2​ elimination byproduct. The quantitative data below summarizes the optimization landscape for a standard secondary amine nucleophile.

EntrySolventBaseTemp (°C)Time (h) SN​2 Conversion (%) E2​ Byproduct (%)Scientific Causality / Observation
1Acetonitrile K2​CO3​ 6016>95 <5Optimal. Mild heterogeneous base prevents elimination; polar aprotic solvent accelerates SN​2 .
2DMFDIPEA808>90~10Good alternative for substrates requiring higher solubility. Higher temp slightly increases E2​ .
3THF Cs2​CO3​ 652470<5Lower conversion due to poor solubility of the inorganic base in THF.
4DMF NaH 252<20>80 Failed. Strong base immediately abstracts the β -proton, causing rapid elimination to the alkene.

Step-by-Step Experimental Protocol

This protocol describes the alkylation of a generic secondary amine (e.g., a piperidine or piperazine derivative) with 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Materials Required
  • Electrophile: 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 - 1.2 eq)

  • Nucleophile: Target secondary amine (1.0 eq)

  • Base: Potassium carbonate ( K2​CO3​ ), finely powdered and anhydrous (3.0 eq)

  • Solvent: Anhydrous Acetonitrile ( MeCN ) or N,N -Dimethylformamide ( DMF )

  • Equipment: Radleys Carousel or standard reflux setup, SCX-2 ion exchange cartridges.

Procedure

Step 1: Reagent Activation

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 eq) and anhydrous MeCN (5.0 mL) to achieve a 0.2 M concentration.

  • Add finely powdered anhydrous K2​CO3​ (3.0 mmol, 3.0 eq).

  • Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows the base to scavenge any trace acids and pre-organize the nucleophile for attack.

Step 2: Electrophilic Addition & Thermal Activation 4. Add 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 mmol, 1.1 eq) in one portion. 5. Seal the vial and heat the reaction mixture to 60 °C using an aluminum heating block. 6. Stir vigorously for 12–16 hours.

Step 3: Reaction Monitoring (Self-Validation) 7. Sample 10 μL of the reaction mixture, dilute in 1 mL of MeOH , and analyze via LC-MS. 8. Validation Checkpoint: Look for the disappearance of the starting material mass ( [M+H]+ ) and its characteristic M+2 bromine isotope peak. The product peak should exhibit a clean, single [M+H]+ mass without the isotopic doublet. 9. Note on TLC: The cyclic sulfone lacks a strong UV chromophore. If using TLC, visualize the plate using a KMnO4​ or Iodine stain.

Step 4: Aqueous Quench & Workup 10. Cool the reaction to room temperature. 11. Dilute the mixture with Ethyl Acetate ( EtOAc , 15 mL) and transfer to a separatory funnel. 12. Wash the organic layer with distilled water ( 2×10 mL) to remove the inorganic salts and polar solvent. 13. Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification (SCX Catch-and-Release) Causality: If the product contains a basic amine, Strong Cation Exchange (SCX) chromatography is the most efficient way to remove unreacted neutral sulfone starting material and E2​ byproducts. 14. Load the crude residue onto a pre-conditioned SCX-2 cartridge using a minimal amount of MeOH/DCM (1:1). 15. Wash the cartridge with 3 column volumes of MeOH . (This elutes all non-basic impurities, including unreacted bromide). 16. Elute the desired basic product using 2.0 M NH3​ in MeOH (3 column volumes). 17. Concentrate the ammoniacal fractions in vacuo to yield the pure sulfone-appended target compound.

Analytical Validation & Troubleshooting

  • NMR Shift Analysis: In 1H -NMR ( CDCl3​ or DMSO−d6​ ), the starting material exhibits a characteristic triplet at ~3.4–3.5 ppm corresponding to the −CH2​−Br protons. Upon successful substitution with an amine, this signal will shift significantly upfield to ~2.4–2.8 ppm (depending on the specific amine), confirming the displacement of the electronegative bromine atom.

  • Incomplete Conversion: If LC-MS shows stalled conversion, the nucleophile may be sterically hindered. Solution: Switch the solvent to DMF , change the base to DIPEA , and add a catalytic amount of Sodium Iodide ( NaI , 0.1 eq) to facilitate an in-situ Finkelstein reaction, converting the bromide to a more reactive primary iodide.

References

  • Title: Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors Source: Journal of Medicinal Chemistry, 2015, 58(15), 6151-6178. URL: [Link]

Application

Application Notes and Protocols: 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Solid-Phase Synthesis

Introduction: A Novel Sulfone-Based Linker for Solid-Phase Organic Synthesis The relentless pursuit of novel chemical entities in drug discovery and materials science has cemented solid-phase organic synthesis (SPOS) as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Sulfone-Based Linker for Solid-Phase Organic Synthesis

The relentless pursuit of novel chemical entities in drug discovery and materials science has cemented solid-phase organic synthesis (SPOS) as an indispensable tool. The choice of a linker, the molecular bridge between the growing compound and the insoluble polymer support, is paramount to the success of any solid-phase strategy. Herein, we introduce and detail the application of a promising and versatile reagent, 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide , for the solid-phase synthesis of small molecule libraries.

The unique molecular architecture of this reagent, featuring a reactive bromoethyl group for substrate immobilization and a highly stable sulfone moiety within a cyclic thiopyran scaffold, offers significant advantages. The sulfone group is notoriously robust, withstanding a wide range of reaction conditions, yet it can be strategically activated for cleavage, embodying the elegant "safety-catch" linker principle.[1][2][3] This dual functionality allows for the assembly of complex molecules on the solid support, followed by a triggered release of the final product into solution.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical implementation of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide in SPOS. We will delve into detailed protocols for resin functionalization, substrate immobilization, on-resin modification, and cleavage, while also elucidating the chemical principles that underpin each step.

Core Chemistry: The Dual Personality of a Sulfone Linker

The utility of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide in SPOS hinges on two key chemical features:

  • The Bromoethyl Group for Immobilization: The primary alkyl bromide of the bromoethyl moiety serves as a potent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of substrates, particularly those containing nucleophilic functional groups such as primary and secondary amines, thiols, and carboxylates, to a solid support. The reaction proceeds via a classic SN2 mechanism, which is generally efficient and well-understood in the context of solid-phase chemistry.[4]

  • The Tetrahydrothiopyran 1,1-dioxide Core as a "Safety-Catch" Linker: The cyclic sulfone is the cornerstone of this linker's stability. It is unreactive towards many reagents commonly employed in peptide synthesis and small molecule library construction. This inertness ensures that the linker remains intact throughout the synthetic sequence. However, the true power of the sulfone lies in its potential for controlled cleavage. While direct cleavage of the sulfone is difficult, its chemical environment can be altered to facilitate a β-elimination reaction, releasing the synthesized molecule from the resin. This "safety-catch" approach provides an orthogonal cleavage strategy, enhancing the synthetic utility of the linker.[1][2][3]

Experimental Protocols

Protocol 1: Immobilization of a Primary Amine to a Carboxyl-Functionalized Resin via the Linker

This protocol details the functionalization of a commercially available carboxylic acid resin (e.g., Merrifield resin) with 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide, followed by the immobilization of a primary amine substrate.

Workflow Diagram:

cluster_0 Resin Functionalization cluster_1 Substrate Immobilization Resin Carboxylic Acid Resin ActivatedResin Activated Ester Resin Resin->ActivatedResin Activation (e.g., DIC/HOBt) LinkerResin Linker-Functionalized Resin ActivatedResin->LinkerResin Linker Coupling ImmobilizedSubstrate Immobilized Substrate LinkerResin->ImmobilizedSubstrate SN2 Reaction PrimaryAmine Primary Amine Substrate PrimaryAmine->ImmobilizedSubstrate

Figure 1: Workflow for resin functionalization and substrate immobilization.

Materials:

  • Carboxylic acid-functionalized resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB)

  • 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Primary amine substrate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the carboxylic acid resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Resin Activation: Drain the DMF and add a solution of DIC (3.0 eq) and HOBt (3.0 eq) in DMF (10 mL). Agitate the mixture for 1 hour at room temperature.

  • Linker Coupling: Add a solution of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (2.5 eq) in DMF (5 mL) to the activated resin. Agitate the mixture for 12-18 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Substrate Immobilization: Swell the linker-functionalized resin in DMF (10 mL) for 1 hour. Add the primary amine substrate (5.0 eq) and DIPEA (5.0 eq) in DMF (10 mL). Heat the mixture to 50°C and agitate for 24 hours.

  • Final Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Causality Behind Experimental Choices:

  • DIC/HOBt Activation: This combination is a standard and efficient method for forming an active ester on the carboxylic acid resin, which readily reacts with the hydroxyl group that can be introduced on the linker (a hypothetical modification for this attachment chemistry) or, more directly, with an amine-functionalized version of the linker. For the bromo-functionalized linker, an alternative would be to first attach an amino acid to the resin and then alkylate its free amine.

  • Excess Reagents: The use of excess reagents in solid-phase synthesis drives the reactions to completion, compensating for the heterogeneous reaction environment.

  • DIPEA: This non-nucleophilic base is crucial for scavenging the HBr generated during the SN2 reaction, preventing the protonation of the primary amine substrate and ensuring its nucleophilicity.[4]

Protocol 2: On-Resin Modification and "Safety-Catch" Cleavage

This protocol describes a representative on-resin modification (acylation of the immobilized amine) and the subsequent cleavage of the final product from the solid support.

Workflow Diagram:

cluster_0 On-Resin Synthesis cluster_1 Cleavage ImmobilizedSubstrate Immobilized Substrate AcylatedSubstrate On-Resin Acylated Product ImmobilizedSubstrate->AcylatedSubstrate Acylation (e.g., Acetic Anhydride) FinalProduct Final Product in Solution AcylatedSubstrate->FinalProduct β-Elimination CleavageCocktail Cleavage Cocktail (e.g., DBU in THF) CleavageCocktail->FinalProduct

Sources

Method

Application Note: Alkylation Protocols Utilizing 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-Dioxide in Medicinal Chemistry

Introduction & Structural Rationale The incorporation of polar, non-ionizable functional groups is a cornerstone strategy in modern drug design. These motifs are essential for improving metabolic stability, aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The incorporation of polar, non-ionizable functional groups is a cornerstone strategy in modern drug design. These motifs are essential for improving metabolic stability, aqueous solubility, and target binding affinity without introducing liabilities associated with charged species. The compound 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as a highly effective electrophilic building block for introducing the tetrahydro-2H-thiopyran 1,1-dioxide (cyclic sulfone) moiety into pharmacophores.

Unlike its sulfide precursors, which are highly susceptible to cytochrome P450-mediated S-oxidation, the oxidized cyclic sulfone ring is metabolically inert. It functions as an excellent hydrogen-bond acceptor, improving the overall pharmacokinetic profile of the parent drug 1. This application note details the mechanistic principles, causal experimental design, and optimized protocols for utilizing this reagent in bimolecular nucleophilic substitution (SN2) reactions.

Mechanism of Action: SN2 Alkylation Dynamics

The alkylation of amines, phenols, and heterocycles with 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide proceeds strictly via an SN2 pathway. The success of this reaction relies on the specific structural features of the reagent:

  • The Leaving Group: The primary bromide is an excellent leaving group due to the high polarizability and relatively weak C–Br bond, which lowers the activation energy of the transition state.

  • The Aliphatic Spacer: The two-carbon (ethyl) linker is a critical design feature. It physically distances the electrophilic alpha-carbon from the steric bulk of the six-membered thiopyran ring. This lack of alpha and beta branching ensures an unhindered trajectory for the nucleophile's 180° backside attack, resulting in rapid reaction kinetics 2.

  • The Sulfone Ring: The 1,1-dioxide moiety is strongly electron-withdrawing via induction. However, because it is separated from the reaction center by three carbon-carbon single bonds, its inductive deactivation of the SN2 transition state is minimal, preserving the reagent's high reactivity.

SN2_Workflow N1 Nucleophile Preparation (Amine/Phenol + Base) N2 Deprotonation (Formation of Active Nucleophile) N1->N2 Base (e.g., K2CO3) N3 Addition of Alkylating Agent 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide N2->N3 Solvent (DMF/MeCN) N4 S_N2 Transition State (Concerted Bond Making/Breaking) N3->N4 Heat (60-80°C) N5 Product Formation (Sulfone-Functionalized Target) N4->N5 Bromide Leaving N6 Workup & Purification (Extraction & Chromatography) N5->N6 Isolation

Caption: S_N2 Alkylation Workflow using 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Experimental Design: Causality in Reaction Conditions

To ensure a self-validating and high-yielding protocol, every reagent choice must be deliberate and mechanistically sound:

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. Causality: These solvents strongly solvate the alkali metal counter-cations (e.g., K⁺, Cs⁺) but leave the nucleophilic anions "naked" and highly reactive, thereby lowering the activation energy of the SN2 transition state.

  • Base Selection:

    • Cesium Carbonate (Cs₂CO₃): Preferred for O-alkylation of phenols. The large ionic radius of Cs⁺ results in a loose ion pair with the phenoxide, maximizing its nucleophilicity.

    • Potassium Carbonate (K₂CO₃): Ideal for N-alkylation of acidic heterocycles (e.g., pyrazoles, imidazoles) 3. It is basic enough to deprotonate the heterocycle but mild enough to prevent unwanted side reactions or degradation of sensitive functional groups.

    • Sodium Hydride (NaH): Reserved for less acidic amides or indoles where complete, irreversible pre-deprotonation is required.

  • Catalytic Additives (The Finkelstein Advantage): The addition of catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) is highly recommended for sluggish reactions. Causality: Iodide acts as a nucleophilic catalyst, displacing the bromide in situ to form a highly reactive primary alkyl iodide intermediate. This intermediate is subsequently attacked by the target nucleophile at a significantly faster rate.

Quantitative Data Presentation

The following table summarizes the optimized empirical parameters for reacting 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide across various nucleophile classes.

Nucleophile TypePreferred BaseSolventTemp (°C)Time (h)AdditiveExpected Yield
Phenol (O-alkylation)Cs₂CO₃ (1.5 eq)MeCN82 (Reflux)4 - 6None80 - 95%
Acidic Heterocycle (N-alkylation)K₂CO₃ (2.0 eq)DMF60 - 8012 - 16KI (0.1 eq)70 - 85%
Aliphatic Amine (N-alkylation)DIPEA (2.0 eq)MeCN / DMF608 - 12TBAI (0.1 eq)65 - 80%
Indole / Amide (N-alkylation)NaH (1.2 eq)DMF0 to 252 - 4None60 - 75%

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (e.g., Pyrazoles/Indoles)

This protocol is adapted for the synthesis of complex pharmaceutical intermediates, such as those utilized in the development of PDGFR inhibitors or bromodomain modulators 45.

  • Preparation & Deprotonation: Charge a dry, argon-flushed round-bottom flask with the heterocyclic nucleophile (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

    • Self-Validation Step: A slight color change or the formation of a fine suspension indicates successful deprotonation and formation of the active nucleophile.

  • Alkylation: Add 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.2 eq) followed by catalytic KI (0.1 eq). Elevate the temperature to 60–80 °C.

    • Causality: Elevated temperature provides the kinetic energy necessary to overcome the activation barrier, which is especially critical if the heterocycle is sterically hindered.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC every 2 hours.

    • Self-Validation Step: The disappearance of the nucleophile mass and the appearance of the product mass (Nucleophile + 147 Da) confirms progression.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold H₂O (to dissolve inorganic salts) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

Protocol B: O-Alkylation of Phenolic Compounds
  • Preparation: Dissolve the phenolic compound (1.0 eq) in anhydrous MeCN (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add the alkylating agent (1.1 eq) and heat the mixture to reflux (82 °C) for 4–6 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts.

    • Self-Validation Step: This filtration ensures a clean crude mixture, preventing salt-induced streaking during subsequent chromatography. Concentrate the filtrate and purify.

Applications in Drug Development

The tetrahydro-2H-thiopyran 1,1-dioxide motif is a privileged structure in contemporary medicinal chemistry.

  • Bromodomain Inhibitors: It has been heavily utilized in the structure-based optimization of naphthyridones into potent ATAD2 bromodomain inhibitors. The cyclic sulfone provides critical hydrogen bonding interactions within the target binding pocket while maintaining optimal lipophilicity 2. It is also featured in 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives targeting bromodomains [[4]]().

  • Kinase & Enzyme Inhibitors: The moiety is incorporated into pyrazolopyrimidine-based PDGFR inhibitors 5 and kynurenine production inhibitors 3 to modulate the pharmacokinetic profile, specifically enhancing the fraction unbound in plasma and improving oral bioavailability.

Sulfone_Logic M1 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide M2 Primary Bromide Group M1->M2 M3 Tetrahydrothiopyran 1,1-dioxide Ring M1->M3 M4 High S_N2 Reactivity (Unhindered Alpha-Carbon) M2->M4 M5 Polar Non-ionizable Motif (H-Bond Acceptor) M3->M5 M6 Efficient C-N / C-O Bond Formation M4->M6 M7 Improved Aqueous Solubility & Metabolic Stability M5->M7

Caption: Mechanistic logic and pharmacological benefits of the cyclic sulfone alkylating agent.

References

  • Title: WO2014140076A1 - 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors Source: Google Patents URL
  • Title: Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Title: EP 2374802 A1 - Kynurenine Production Inhibitor Source: European Patent Office URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: WO2023007009A1 - Pyrazolopyrimidines and their uses as PDGFR inhibitors Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Role of Cyclic Sulfones in Kinase Inhibitor Design The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors as a cornerstone of modern oncology.[1][2] Kinases, by r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Cyclic Sulfones in Kinase Inhibitor Design

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors as a cornerstone of modern oncology.[1][2] Kinases, by regulating a vast array of cellular processes, represent critical nodes in signaling pathways that are often dysregulated in cancer.[2] The design of small molecules that can selectively modulate the activity of these enzymes is a central theme in drug discovery. Success in this field hinges on the medicinal chemist's ability to craft molecules with optimized potency, selectivity, and pharmacokinetic properties.

A key strategy in this endeavor is the incorporation of specific structural motifs that confer advantageous physicochemical characteristics. Among these, cyclic sulfones have emerged as highly valuable scaffolds.[3][4][5][6] The sulfone group, with its rigid geometry and potent hydrogen bond accepting capability, can significantly influence a molecule's interaction with its biological target and improve its drug-like properties.[3][5][7] Specifically, the tetrahydro-2H-thiopyran 1,1-dioxide moiety offers a unique combination of features:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, enabling critical interactions within the ATP-binding pocket of kinases.[3][5]

  • Modulation of Physicochemical Properties: As a polar yet non-ionizable group, the cyclic sulfone can enhance solubility and metabolic stability, thereby improving a compound's overall absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Conformational Rigidity: The six-membered ring structure introduces a degree of conformational restraint, which can reduce the entropic penalty upon binding to the target protein, potentially leading to higher affinity.[8]

This guide provides an in-depth exploration of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide , a versatile and highly effective building block for introducing the aforementioned sulfone moiety into kinase inhibitor scaffolds. We will detail its application through established protocols, explain the rationale behind experimental choices, and provide a framework for its successful integration into drug discovery programs.

The Building Block: Profile of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

This reagent is an alkylating agent designed to covalently attach the 2-(tetrahydro-2H-thiopyran-4-yl)ethyl group to a nucleophilic center. Its structure and key properties are summarized below.

PropertyValue
Molecular Formula C₇H₁₃BrO₂S
Molecular Weight 241.14 g/mol
Appearance Solid or viscous liquid
Function Electrophilic building block for SN2 reactions

The primary reactive site is the terminal carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. The sulfone group is electron-withdrawing, which can slightly influence the reactivity of the electrophilic center.

Core Application: N-Alkylation in the Assembly of Kinase Inhibitors

A predominant application of this reagent is the alkylation of nitrogen-containing heterocycles, which are ubiquitous core structures in kinase inhibitors. This reaction is particularly relevant in the synthesis of inhibitors targeting oncogenes like KRAS, where specific side chains are required to occupy a binding pocket and confer selectivity.[9][10] For instance, in many KRAS G12C inhibitors, a side chain is strategically positioned to interact with the protein surface, and the incorporation of a cyclic sulfone can be a key part of this strategy.[11]

The following workflow illustrates the general strategy for incorporating the building block into a final inhibitor compound.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Alkylation with Key Building Block cluster_2 Phase 3: Final Elaboration A Heterocyclic Core (e.g., Pyrimidine, Pyridine) B Functionalized Core (with Nucleophilic N-H) A->B Functionalization D Alkylated Intermediate B->D N-Alkylation Protocol C 4-(2-bromoethyl)tetrahydro- 2H-thiopyran 1,1-dioxide C->D F Final Kinase Inhibitor D->F Coupling/Derivatization E Additional Scaffolds (e.g., Acrylamide for covalent inhibitors) E->F

Figure 1: General workflow for synthesizing kinase inhibitors.

Protocol 1: N-Alkylation of a Heterocyclic Amine

This protocol details a general procedure for the nucleophilic substitution reaction between a heterocyclic amine (e.g., piperazine, pyrazole, or aniline derivative) and 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Causality and Rationale: The reaction is a classic Sₙ2 substitution. A non-nucleophilic base is crucial to deprotonate the amine starting material, enhancing its nucleophilicity without competing in the alkylation reaction. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is essential to dissolve the reactants and stabilize the charged transition state, thereby accelerating the reaction. Heating is often required to provide the necessary activation energy for the reaction to proceed at a practical rate.

Materials and Reagents:

  • Heterocyclic amine substrate (1.0 eq.)

  • 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 - 1.5 eq.)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Reaction vessel (round-bottom flask), magnetic stirrer, heating mantle/oil bath, condenser

  • Reagents for workup: Ethyl acetate, water, brine

  • Purification: Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine substrate (1.0 eq.) and the chosen anhydrous solvent (target concentration ~0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.). Stir the suspension for 10-15 minutes at room temperature. Scientist's Note: For substrates sensitive to strong bases or high temperatures, a milder organic base like DIPEA may be preferred.

  • Reagent Addition: Add 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. Dilute the filtrate (or the reaction mixture if DIPEA was used) with ethyl acetate and wash sequentially with water (2x) and brine (1x). Rationale: The water washes remove the DMF solvent and any remaining inorganic salts, while the brine wash helps to break up emulsions and dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Mechanism of Sₙ2 N-alkylation.

Table 1: General Parameters for N-Alkylation Reactions
Substrate TypeTypical BaseSolventTemperature (°C)Typical Time (h)
PiperazinesK₂CO₃, Cs₂CO₃DMF, ACN60 - 806 - 12
AnilinesK₂CO₃, DIPEADMF70 - 908 - 16
Pyrroles/IndazolesNaH, K₂CO₃DMF, THF25 - 604 - 10
Aliphatic AminesDIPEA, K₂CO₃ACN, Dioxane50 - 804 - 12

Context: Targeting the KRAS Oncogene

The KRAS protein is a key node in cellular signaling, and its mutation is a driver in numerous cancers.[9] The G12C mutation, in particular, introduces a cysteine residue that has become a prime target for covalent inhibitors. These inhibitors typically feature a reactive group (like an acrylamide) that forms an irreversible bond with this cysteine, locking the protein in an inactive state. The successful design of these inhibitors, such as Adagrasib, relies on a scaffold that precisely orients this reactive group while other parts of the molecule engage in favorable interactions within a nearby binding pocket (the SII pocket).[10][12] The tetrahydropyran sulfone moiety, introduced by reagents like the one discussed here, is well-suited to occupy this pocket and form hydrogen bonds, contributing significantly to the inhibitor's overall potency and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Inhibitor KRAS G12C Inhibitor (with Sulfone Moiety) Inhibitor->KRAS Inhibition

Figure 3: Simplified KRAS signaling pathway and inhibitor action.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the amount of the alkylating agent (up to 2.0 eq.) or using a more reactive base like Cesium Carbonate (Cs₂CO₃). Ensure all reagents and solvents are anhydrous, as water can quench the base and interfere with the reaction.

  • Side Reactions: The formation of dialkylated products can occur with primary amines. To minimize this, use the amine as the limiting reagent and add the bromo-reagent slowly to the reaction mixture.

  • Poor Solubility: If the substrate is poorly soluble, a co-solvent like dioxane or a higher reaction temperature may be necessary.

  • Alternative Alkylations: While this note focuses on N-alkylation, the same principles apply to the alkylation of other nucleophiles. For phenols or thiols, a strong base like sodium hydride (NaH) in THF is often used to generate the corresponding phenoxide or thiolate prior to adding the bromo-reagent.[13]

Conclusion

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a high-value synthetic intermediate for medicinal chemists engaged in the design of kinase inhibitors. Its ability to introduce the advantageous cyclic sulfone moiety through robust and predictable alkylation chemistry makes it a powerful tool for optimizing lead compounds. By understanding the principles behind the protocols and leveraging the unique properties of the sulfone group, researchers can accelerate the development of next-generation targeted therapies.

References

  • Alam, M. A., Shimada, K., Jahan, A., Khan, M. W., Bhuiyan, M. M. H., Alam, M. S., & Matin, M. M. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research. [Link]

  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. OMICS International. [Link]

  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

  • Alam, M. A., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC. [Link]

  • Chen, C.-Y. (2024). Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer. American Chemical Society. [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PMC. [Link]

  • Tian, L., et al. (2026). Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. PubMed. [Link]

  • Unknown Author. (2026). Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. ResearchGate. [Link]

  • Various Authors. (2022). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ResearchGate. [Link]

  • Rodrigues, T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Various Authors. (2020). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • National Center for Biotechnology Information. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. PubChem. [Link]

  • Gomes, T. I., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

Sources

Method

Application Notes and Protocols: The Versatile Role of Sulfone-Containing Compounds in Modern Drug Discovery

Introduction The sulfone group, an organosulfur moiety characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), has emerged as a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfone group, an organosulfur moiety characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its chemical stability, strong hydrogen bond accepting capability, and ability to modulate the conformation of molecules, have made it a cornerstone in the design of a wide array of therapeutic agents.[2][3] This guide provides an in-depth exploration of the applications of sulfone-containing compounds in drug discovery, complete with detailed experimental protocols for their synthesis and biological evaluation.

The sulfone functional group is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.[4] These compounds have demonstrated remarkable efficacy across a spectrum of diseases, including bacterial infections, inflammatory conditions, cancer, and viral illnesses.[1][4] The following sections will delve into the specific applications of sulfones in these therapeutic areas, elucidating their mechanisms of action and providing practical guidance for researchers in the field.

The Sulfone Moiety: A Privileged Scaffold in Medicinal Chemistry

The utility of the sulfone group in drug design can be attributed to several key features:

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[5]

  • Polarity and Solubility: The polar nature of the sulfone group can enhance the aqueous solubility of drug molecules, which is often a critical parameter for bioavailability.

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, facilitating tight binding to biological targets such as enzymes and receptors.[1]

  • Conformational Rigidity: The tetrahedral geometry of the sulfone group can introduce conformational constraints into a molecule, which can be advantageous for optimizing binding affinity and selectivity.[2]

These properties collectively make the sulfone moiety a versatile building block for medicinal chemists to fine-tune the pharmacological properties of drug candidates.

Therapeutic Applications of Sulfone-Containing Compounds

Antibacterial Agents

Historically, sulfone-containing compounds have played a pivotal role in the fight against bacterial infections. Dapsone, a diaminodiphenyl sulfone, was one of the first and most effective drugs for the treatment of leprosy (Hansen's disease) caused by Mycobacterium leprae.[6][7]

Mechanism of Action: Sulfone-based antibacterial agents, much like their sulfonamide counterparts, act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9] Bacteria need to synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis. By blocking this pathway, sulfone drugs inhibit bacterial growth and replication.[8] Mammalian cells are unaffected as they obtain folic acid from their diet.

Caption: Competitive inhibition of DHPS by sulfone drugs.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a sulfone-containing compound against a bacterial strain.

Materials:

  • Sulfone test compound

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Stock Solution: Dissolve the sulfone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[10][11]

Anti-inflammatory Agents

A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) incorporates the sulfone moiety. These drugs are primarily known for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[12]

Mechanism of Action: Many sulfone-containing NSAIDs are selective inhibitors of COX-2.[13] The COX-2 isozyme is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[12] The methylsulfonyl group of these compounds often binds to a specific side pocket in the COX-2 enzyme, contributing to their selectivity.[12][14]

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic acid (substrate)

  • Test sulfone compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Preparation: Dissolve the test sulfone compound and the control inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound or control inhibitor. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation/emission wavelengths of 535/587 nm).[15]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the positive control and plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.[4]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Sulfone-Containing Compounds

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib >1000.05>2000
Rofecoxib >1000.018>5555
Etoricoxib >1000.005>20000
Terphenyl Methyl Sulfone Analog 16b >1000.36>277
Terphenyl Sulfonamide Analog 17b 9.240.017543

Data compiled from multiple sources for illustrative purposes.[10][13]

Anticancer Agents

The sulfone scaffold is present in a number of compounds with promising anticancer activity. These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways overactive in cancer cells.[16][17]

Mechanism of Action: One notable example is sulindac sulfone, a metabolite of the NSAID sulindac. Unlike its parent compound, sulindac sulfone does not significantly inhibit COX enzymes. Instead, it induces apoptosis (programmed cell death) in various cancer cell lines, including colon, prostate, and head and neck cancers.[16][17] The precise mechanism is still under investigation but is thought to involve the modulation of signaling pathways that regulate cell survival and death.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sulfone test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with various concentrations of the sulfone compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a no-treatment control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[18]

Antiviral Agents

Diaryl sulfone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).

Mechanism of Action: These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This allosteric binding induces a conformational change in the enzyme, leading to its inactivation and thereby preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV life cycle.

Synthesis of Sulfone-Containing Compounds

A variety of synthetic methods are available for the preparation of sulfones. One common approach is the oxidation of sulfides or sulfoxides.[6] Another widely used method is the Friedel-Crafts sulfonylation of arenes. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of sulfones.[1]

Diarylsulfone Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification ArylHalide Aryl Halide Catalyst Transition Metal Catalyst (e.g., CuI) ArylHalide->Catalyst Sulfinate Aryl Sulfinate Salt Sulfinate->Catalyst Diarylsulfone Diaryl Sulfone Catalyst->Diarylsulfone Cross-Coupling Ligand Ligand (e.g., L-proline) Ligand->Catalyst Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., DMSO) Solvent->Catalyst Purification Purification (e.g., Column Chromatography) Diarylsulfone->Purification

Caption: A general workflow for the synthesis of diaryl sulfones.

Protocol: Synthesis of a Diaryl Sulfone via Copper-Catalyzed Cross-Coupling

This protocol provides a general procedure for the synthesis of a diaryl sulfone from an aryl halide and an arylsulfinic acid salt.

Materials:

  • Aryl halide (e.g., 4-iodoaniline)

  • Arylsulfinic acid sodium salt (e.g., sodium benzenesulfinate)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), arylsulfinic acid sodium salt (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the vessel.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified diaryl sulfone by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Sulfone-containing compounds represent a rich and diverse class of molecules with profound implications for drug discovery. Their favorable physicochemical properties and versatile biological activities have led to their successful application in treating a wide range of diseases. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working to harness the full therapeutic potential of this remarkable chemical scaffold. Continued exploration of the chemical space of sulfone-containing compounds will undoubtedly lead to the development of novel and improved medicines in the future.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkylation Workflows with 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide as an alkylating agent. This reagent is hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide as an alkylating agent.

This reagent is highly valued in medicinal chemistry, most notably in the synthesis of C-17 amine derivatives for triterpenoid HIV-1 maturation inhibitors (e.g., GSK3640254 analogs) [1]. Because coupling this reagent to sterically hindered amines requires harsh conditions (high temperatures and basic environments), the reaction is prone to several competing side reactions. This guide provides mechanistic insights, diagnostic data, and self-validating protocols to help you optimize your yields and troubleshoot common side products.

Reaction Pathways & Mechanistic Visualization

The standard protocol involves a Finkelstein-assisted N-alkylation using Sodium Iodide (NaI) and Potassium Phosphate (K₃PO₄) in Acetonitrile (MeCN). The diagram below illustrates the intended SN​2 pathway alongside the competing side reactions.

G SM 4-(2-bromoethyl)tetrahydro-2H- thiopyran 1,1-dioxide (Starting Material) Iodo 4-(2-iodoethyl)tetrahydro-2H- thiopyran 1,1-dioxide (Finkelstein Intermediate) SM->Iodo NaI (Finkelstein) Target N-Alkylated Product (Target Molecule) SM->Target Amine, Base (SN2) Vinyl 4-vinyltetrahydro-2H- thiopyran 1,1-dioxide (E2 Elimination) SM->Vinyl Base, Heat (E2) Hydroxy 4-(2-hydroxyethyl)tetrahydro-2H- thiopyran 1,1-dioxide (SN2 Hydrolysis) SM->Hydroxy H2O, Base (Hydrolysis) Iodo->Target Amine, Base (SN2) Iodo->Vinyl Base, Heat (E2)

Fig 1. Reaction pathways and common side products of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Diagnostic Signatures of Side Products

To rapidly troubleshoot your reaction mixture, use the following analytical signatures to identify which side pathway is dominating your workflow.

Side ProductMechanistic PathwayPrimary CauseLC-MS Signature (m/z [M+H]⁺)
4-vinyltetrahydro-2H-thiopyran 1,1-dioxide E2 EliminationExcess base, high temperature (≥100 °C)161 (Vinyl protons at ~5.0–5.8 ppm)
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide SN​2 HydrolysisMoisture in solvent or hygroscopic base179
4-(2-iodoethyl)tetrahydro-2H-thiopyran 1,1-dioxide Finkelstein (Incomplete SN​2 )Steric hindrance of amine, insufficient time289
Bis-alkylated Amine SN​2 Over-alkylationUse of primary amine, excess alkylating agentTarget + 161
Troubleshooting FAQs

Q: Why am I observing a high percentage of the 4-vinyltetrahydro-2H-thiopyran 1,1-dioxide elimination product instead of my target N-alkylated product? A: This is a classic competition between SN​2 substitution and E2 elimination. The standard protocol for coupling this reagent to sterically hindered amines [1]. At this elevated temperature, the entropy term ( −TΔS ) of the Gibbs free energy equation dominates, favoring the dissociative E2 pathway over the associative SN​2 pathway.

  • Solution: If elimination exceeds 15–20%, reduce the reaction temperature to 80 °C and extend the reaction time. Alternatively, switch to a less sterically hindered base like K₂CO₃ or an organic base like DIPEA to reduce basicity while maintaining nucleophilicity.

Q: My LC-MS shows a significant peak at m/z 179. How do I prevent hydrolysis to the hydroxyethyl derivative? A: The peak at m/z 179 corresponds to 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This SN​2 hydrolysis is caused by trace water acting as a nucleophile. K₃PO₄ is highly hygroscopic and acts as a primary vector for introducing water into the reaction.

  • Solution: Implement a self-validating dryness protocol. Verify your MeCN is strictly anhydrous via Karl Fischer titration (<50 ppm H₂O) prior to use. Oven-dry your K₃PO₄ at 120 °C under vacuum for at least 12 hours, and assemble the reaction strictly under an inert atmosphere (N₂ or Ar).

Q: The reaction stalls at the iodo-intermediate (m/z 289). How do I drive it to completion without increasing the temperature? A: The addition of NaI catalyzes the reaction via a Finkelstein mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ. If the reaction stalls here, it indicates that the final SN​2 step is kinetically slow, usually due to extreme steric hindrance around your nucleophilic amine.

  • Solution: Do not increase the temperature further, as this will exponentially increase E2 elimination. Instead, increase the concentration of the reaction mixture (e.g., from 0.07 M to 0.15 M) to accelerate the bimolecular SN​2 rate. If your starting amine is not the limiting or highly valuable reagent, adding a slight excess (1.5 eq) will also drive the kinetics forward.

Optimized Experimental Protocol: Finkelstein-Assisted N-Alkylation

This step-by-step methodology is adapted from the robust conditions used to synthesize [1], optimized to suppress the side reactions detailed above.

Step 1: Reagent Preparation & Dehydration

  • Oven-dry K₃PO₄ (3.0 eq) at 120 °C under high vacuum for 12 hours.

  • Store anhydrous MeCN over activated 3Å molecular sieves. Confirm water content is <50 ppm.

  • Purge a heavy-walled reaction vial with N₂ for 5 minutes.

Step 2: Reaction Assembly

  • To the N₂-purged vial, add the starting amine (1.0 eq, e.g., 0.069 mmol).

  • Add 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 to 1.2 eq). Note: Keep stoichiometry close to 1.0 eq if bis-alkylation is a known risk for your substrate.

  • Add the freshly dried K₃PO₄ (3.0 eq) and anhydrous NaI (1.5 eq).

  • Inject anhydrous MeCN (1.0 mL) via syringe to achieve a concentration of ~0.07 M.

Step 3: Execution & Monitoring

  • Seal the vial with a Teflon-lined crimp cap.

  • Stir the suspension vigorously at 100 °C (or 80 °C if the substrate is highly prone to elimination) for 18 hours.

  • Monitor progression via LC-MS. Look for the disappearance of the m/z 289 iodo-intermediate.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter the suspension through a short pad of Celite to remove inorganic salts (K₃PO₄, NaBr, and unreacted NaI). Wash the pad with additional MeCN (2 × 1 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using a gradient of 0–40% EtOAc in Hexanes.

References
  • Hartz, R. A., Xu, L., Sit, S.-Y., et al. (2022). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity. Journal of Medicinal Chemistry, 65(23), 15935-15966. URL:[Link]

Optimization

Technical Support Center: Overcoming Solubility &amp; Reactivity Issues with 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the technical support guide for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with this versatile building block. As a bifunctional molecule containing both a polar sulfone group and a reactive alkyl bromide, its behavior in solution can be complex. This guide is designed to explain the causality behind experimental choices, enabling you to overcome common hurdles in your synthetic workflows.

Section 1: Compound Profile and Initial Handling

Understanding the fundamental properties of a reagent is the first step toward successful experimentation. This section covers the key characteristics and proper handling procedures for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

FAQ: What are the core chemical properties of this reagent?

This compound's behavior is dictated by the interplay between its two key functional groups: the highly polar, electron-withdrawing sulfone (SO₂) and the hydrophobic, electrophilic bromoethyl chain.[1] The sulfone group renders the molecule solid or a viscous liquid at room temperature and contributes to its solubility in polar solvents, while the alkyl portion increases its nonpolar character.[1][2]

Table 1: Physicochemical Properties (Predicted & Analog-Based)

Property Value / Description Significance in Experiments Source
Molecular Formula C₇H₁₃BrO₂S - Inferred
Molecular Weight ~257.15 g/mol Essential for calculating molar equivalents. [3]
Appearance White to off-white solid or viscous liquid. Visual confirmation of reagent quality. [2]
Polarity Amphiphilic. The sulfone group is highly polar, while the bromoethyl tail is nonpolar. This dual nature is the primary cause of solubility challenges. [1][4]
Predicted XLogP3 ~1.1 - 1.5 Indicates moderate lipophilicity, suggesting some solubility in organic solvents but challenges in purely aqueous or nonpolar systems. [5][6]

| Reactivity | The bromoethyl group is a primary alkyl halide, making it a potent electrophile for Sₙ2 reactions (alkylation). | The primary site of reaction for coupling with nucleophiles (e.g., amines, phenols, thiols). |[7] |

FAQ: How should I properly store and handle this compound?

Proper storage is critical to maintain the reagent's integrity. As an alkylating agent, it poses specific health risks that require careful handling.

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area, away from moisture.[8][9] Room temperature storage is generally acceptable for the sealed, dry solid.[2][10]

  • Handling: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5] Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid creating dust or aerosols.

Section 2: Troubleshooting and Overcoming Solubility Issues

Poor solubility is one of the most common roadblocks, leading to sluggish reactions, low yields, and inconsistent results.[12] The following guidance provides a systematic approach to dissolving this compound effectively.

FAQ: My compound is not dissolving. Where do I begin?

The first step is a systematic solvent screen based on the principle of "like dissolves like."[12] Given the compound's amphiphilic nature, a single solvent may not be ideal. A mixture, or co-solvent system, is often required.

Initial Troubleshooting Steps:

  • Visual Inspection: If you see solid material suspended in your reaction, solubility is the immediate issue.[12]

  • Solvent Choice: The sulfone group suggests polar aprotic solvents, while the alkyl bromide portion suggests less polar organic solvents. Your ideal solvent will likely be somewhere in the middle of the polarity spectrum or a carefully chosen mixture.

  • Temperature: Gently warming the mixture can significantly increase solubility. However, be cautious, as elevated temperatures can also accelerate side reactions or cause decomposition.

Workflow for Systematic Solvent & Co-Solvent Screening

This workflow provides a logical progression for identifying a suitable solvent system for your reaction. Start with a small amount of your compound and test its solubility in various solvents before committing to a large-scale reaction.

G cluster_0 cluster_1 A Start: Undissolved Compound (e.g., 10 mg in 0.5 mL primary solvent) B Test Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile) A->B Select solvent class C Test Ethereal & Chlorinated Solvents (THF, Dioxane, DCM, Chloroform) A->C Select solvent class D Is compound fully dissolved? B->D C->D E Proceed with Reaction (Use lowest effective volume) D->E Yes F Introduce Co-Solvent (Add 10-25% v/v of a solubilizing agent like DMF or NMP) D->F No G Is compound dissolved now? F->G G->E Yes H Consider Gentle Heating (e.g., 40-60 °C) Monitor for decomposition G->H No I Is compound dissolved? H->I I->E Yes J Re-evaluate Reaction Strategy (Consider PTC or solvent-free methods) I->J No

Caption: Systematic workflow for selecting a suitable solvent system.

Protocol 1: Small-Scale Solubility Screening

This protocol helps you efficiently test multiple solvent conditions.

  • Preparation: In several small vials, weigh an equal, known amount of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (e.g., 10 mg).

  • Single Solvent Test: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent (see Table 2). Vortex or stir for 2-3 minutes at room temperature. Record your observations.

  • Co-Solvent Test: For vials where the compound did not dissolve, add a co-solvent (e.g., DMF, NMP) in small increments (e.g., 0.1 mL). Vortex after each addition and observe.[12]

  • Temperature Test: If insolubility persists, gently warm the vial in a water bath to 40-50°C. Note any changes in solubility and check for any visual signs of degradation (e.g., color change).

Table 2: Recommended Solvents for Screening

Solvent Class Examples Polarity Comments
Polar Aprotic DMF, DMSO, NMP, Acetonitrile High Excellent starting point. High boiling points are suitable for heated reactions. Can be difficult to remove during workup.
Ethers THF, 1,4-Dioxane Medium Good for dissolving a range of polarities. Generally unreactive.
Chlorinated Dichloromethane (DCM), Chloroform Medium Effective at dissolving many organic compounds. Volatile and easy to remove.
Ketones Acetone, MEK Medium Can be problematic if your reaction involves strong bases or nucleophiles due to potential side reactions (e.g., aldol).[7]

| Nonpolar | Toluene, Hexanes | Low | Unlikely to work as a primary solvent but may be used as an anti-solvent for crystallization. |

Section 3: Optimizing Reactions Involving Insoluble Reagents

Even with a suitable solvent, you may face challenges with reaction rate or completion. This section addresses further optimization strategies.

FAQ: My reaction is slow or incomplete despite finding a solvent system. What are my options?

When solubility remains a limiting factor, several techniques can enhance reaction kinetics.

  • Increase Temperature: For many Sₙ2 reactions, increasing the temperature can significantly boost the rate. Use a high-boiling-point solvent like DMF or NMP and heat the reaction (e.g., 60-100 °C). Always run a small-scale test to ensure the starting materials and product are stable at the target temperature.

  • Use a Catalyst: For N-alkylation reactions that are sluggish, adding a catalytic amount of potassium iodide (KI) can help. The iodide displaces the bromide via the Finkelstein reaction, forming a more reactive iodo-intermediate in situ.[7]

  • Phase-Transfer Catalysis (PTC): If your reaction involves a salt (e.g., a sodium phenoxide) that is insoluble in the organic solvent where the alkyl bromide is dissolved, a phase-transfer catalyst is an excellent solution. Catalysts like tetrabutylammonium bromide (TBAB) shuttle the nucleophilic anion into the organic phase to react.

  • Mechanical Agitation: In cases of partial solubility, vigorous stirring or sonication can increase the surface area of the undissolved solid, improving its rate of reaction.

  • Solvent-Free Methods: For particularly stubborn cases, mechanochemical methods like ball milling can facilitate reactions between solids without any solvent, completely circumventing solubility issues.[13]

Troubleshooting Diagram for Sluggish Alkylation Reactions

This decision tree helps diagnose and solve issues with a slow or incomplete alkylation reaction.

G A Start: Reaction is Sluggish or Stalled (Verified by TLC/LCMS) B Is all starting material dissolved? A->B C Improve Solubility: - Add co-solvent (DMF, NMP) - Increase temperature - Use sonication B->C No D Is the nucleophile strong enough? B->D Yes C->B E Increase Nucleophilicity: - Use a stronger, less-hindered base - Ensure stoichiometry is correct D->E No F Is the leaving group reactive enough? D->F Yes E->D G Activate Leaving Group: - Add catalytic Potassium Iodide (KI) (Finkelstein Reaction) F->G No H Is there a phase separation issue? (e.g., solid salt nucleophile) F->H Yes G->F I Employ Phase-Transfer Catalysis: - Add TBAB or similar PTC H->I Yes J Reaction should now proceed. Continue monitoring. H->J No I->J

Caption: Decision tree for troubleshooting slow alkylation reactions.

References
  • 4-(2-Bromoethyl)tetrahydropyran - SAFETY DATA SHEET. Adooq Bioscience. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. PubChem, National Institutes of Health. [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, PMC. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. [Link]

  • Toward overcoming solubility issues in organic chemistry. Asia Research News. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros. [Link]

  • The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Canadian Journal of Chemistry. [Link]

  • 4-bromotetrahydro-2H-thiopyran-1,1-dioxide — Chemical Substance Information. NextSDS. [Link]

  • 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. LookChem. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • 4-(Bromomethyl)-tetrahydro-2H-thiopyran. PubChem, National Institutes of Health. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges encountered during the synthesis and optimization of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges encountered during the synthesis and optimization of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This document moves beyond simple protocols to explain the chemical reasoning behind each step, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Overview of the Synthetic Pathway

The synthesis of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a multi-step process that requires careful control at each stage to ensure high yield and purity. The most common and logical pathway begins with the readily available tetrahydro-4H-thiopyran-4-one. The following workflow diagram outlines the key transformations.

G A Tetrahydro-4H-thiopyran-4-one B 4-(2-Hydroxyethyl)tetrahydro- 2H-thiopyran A->B  Ethylene oxide addition or Wittig/Reduction   C 4-(2-Hydroxyethyl)tetrahydro- 2H-thiopyran 1,1-dioxide B->C  Oxidation   D 4-(2-Bromoethyl)tetrahydro- 2H-thiopyran 1,1-dioxide (Target Molecule) C->D  Bromination  

Caption: Synthetic workflow from tetrahydro-4H-thiopyran-4-one.

Technical FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and offers actionable solutions.

Part 1: Synthesis of the Alcohol Precursor (4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide)

Question 1: My yield for the conversion of tetrahydro-4H-thiopyran-4-one to the corresponding alcohol (4-(2-hydroxyethyl)tetrahydro-2H-thiopyran) is consistently low. What are the likely causes?

Answer: Low yields in this initial step often stem from two primary issues: side reactions during the carbon-carbon bond formation and incomplete reaction.

  • Cause A: Inefficient Grignard or Organolithium Reaction. If you are using a two-carbon nucleophile like ethylmagnesium bromide followed by oxidation, or reacting with ethylene oxide, the reactivity can be hampered by the quality of the reagent or the presence of water.

  • Solution A: Ensure all glassware is flame-dried and reactions are conducted under a strict inert atmosphere (Argon or Nitrogen). Use freshly prepared or titrated organometallic reagents. An alternative, often higher-yielding, route involves a Wittig reaction with (methoxymethyl)triphenylphosphine to form an enol ether, followed by acidic hydrolysis to the aldehyde and subsequent reduction with a mild agent like sodium borohydride (NaBH₄).

  • Cause B: Over-oxidation during Sulfide to Sulfone Conversion. If you perform the oxidation step before the chain extension, strong oxidizing agents can lead to a complex mixture of products[1]. The primary side reaction is the oxidation of the sulfur atom to the sulfone (tetrahydro-4H-thiopyran-4-one 1,1-dioxide) before you can perform the C-C bond formation[1].

  • Solution B: It is highly recommended to perform the chain extension on the sulfide first, then oxidize to the sulfone. For the oxidation of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran, use a controlled oxidizing agent like hydrogen peroxide in acetic acid or Oxone® to prevent unwanted side reactions. Careful temperature control is crucial; perform the reaction at or below room temperature to avoid over-oxidation.

Question 2: I am observing the formation of a significant amount of a dimeric byproduct during the oxidation step. How can I prevent this?

Answer: Dimerization can occur under harsh oxidation conditions or in the presence of strong acids.

  • Cause: The formation of a sulfonium ion intermediate can be attacked by the hydroxyl group of another molecule, leading to ether linkage and dimerization.

  • Solution: Buffer the reaction mixture. Using a buffered system, such as Oxone® in an acetone/water mixture with sodium bicarbonate, can maintain a neutral pH and minimize acid-catalyzed side reactions. Additionally, ensuring a homogenous solution and maintaining a lower reaction temperature (0-25°C) will favor the desired intramolecular oxidation.

Part 2: Optimization of the Bromination Reaction (The Core Task)

This final step, converting the hydroxyl group to a bromide, is critical and prone to side reactions. The choice of brominating agent and reaction conditions is paramount.

Question 3: My bromination of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide results in a low yield of the desired product and a significant amount of an elimination byproduct. What is happening and how can I fix it?

Answer: This is the most common failure mode. The formation of an elimination product, 4-vinyltetrahydro-2H-thiopyran 1,1-dioxide, is a competing pathway.

  • Cause: The reaction conditions are promoting E2 (bimolecular elimination) or E1 (unimolecular elimination) pathways. Reagents that generate strong acids (like HBr from PBr₃ hydrolysis) or involve high temperatures can favor elimination. The sulfone group is strongly electron-withdrawing, which acidifies the protons on the carbon adjacent to the ethyl side chain, making them more susceptible to elimination.

  • Solution: Choose a brominating agent that operates under milder, non-acidic conditions. The Appel reaction is often the superior choice here.

    • Mechanism Insight: The Appel reaction (using triphenylphosphine and carbon tetrabromide) proceeds via a phosphonium intermediate. The displacement of the triphenylphosphine oxide group by bromide occurs in an Sₙ2 fashion, which is less likely to promote elimination compared to methods that may involve carbocation intermediates or harsh acidic conditions.

G cluster_0 Troubleshooting Bromination Problem Low Yield / Elimination Product Cause1 Harsh Reagents (PBr₃, HBr) - Acidic conditions - High temperature Problem->Cause1 Cause2 Sub-optimal Milder Reagents - Incorrect stoichiometry - Low temperature Problem->Cause2 Solution1 Switch to Milder Conditions: Appel Reaction (CBr₄/PPh₃) Cause1->Solution1 Solution2 Optimize Appel Reaction: - Ensure 1.1-1.5 eq. of reagents - Run at 0°C to RT - Use aprotic solvent (DCM, THF) Cause2->Solution2

Caption: Decision tree for troubleshooting the bromination step.

Question 4: I am using the Appel reaction, but the reaction is sluggish or does not go to completion. What should I optimize?

Answer: Even with the right choice of reagents, optimization is key.

  • Cause A: Reagent Quality and Stoichiometry. Triphenylphosphine can be oxidized to triphenylphosphine oxide upon storage. Carbon tetrabromide can sublime. Inaccurate stoichiometry will lead to incomplete conversion.

  • Solution A: Use freshly opened or purified triphenylphosphine. Ensure you are using at least 1.1 to 1.5 equivalents of both CBr₄ and PPh₃ relative to the alcohol. The reagents should be added in the correct order: add the triphenylphosphine to a solution of the alcohol and carbon tetrabromide in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

  • Cause B: Temperature. While the reaction should be started at 0 °C to control the initial exotherm, it may require warming to room temperature to proceed to completion.

  • Solution B: Monitor the reaction closely using Thin Layer Chromatography (TLC)[2]. If the reaction stalls after several hours at 0 °C, allow it to slowly warm to room temperature and stir overnight.

Part 3: Purification and Stability

Question 5: How do I effectively purify the final product, 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide?

Answer: Purification requires separating the nonpolar desired product from the highly polar triphenylphosphine oxide byproduct and any unreacted polar starting material (the alcohol).

  • Technique: Flash column chromatography on silica gel is the most effective method[3].

  • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to elute any non-polar impurities. Gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute your desired product. The highly polar triphenylphosphine oxide and unreacted alcohol will remain strongly adsorbed to the silica gel and elute much later.

  • Pro-Tip: Before committing to a large-scale column, optimize your solvent system using TLC. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.

Question 6: Is the final product stable for long-term storage?

Answer: Alkyl bromides, especially those with nearby electron-withdrawing groups, can be susceptible to degradation.

  • Storage Conditions: The product should be stored in a tightly sealed container, protected from light, and kept at a low temperature (-20 °C is ideal) to minimize decomposition[4]. Storing under an inert atmosphere (argon or nitrogen) is also recommended.

  • Potential Degradation: Over time, elimination (loss of HBr) or hydrolysis (reaction with atmospheric moisture to revert to the alcohol) can occur. It is advisable to check the purity by NMR or LC-MS before use if it has been stored for an extended period.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide (Precursor)
  • Step A: Synthesis of 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran

    • To a solution of vinylmagnesium bromide (1.2 eq.) in THF at 0 °C, add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude vinyl alcohol is then subjected to hydroboration-oxidation. Dissolve the crude material in anhydrous THF, cool to 0 °C, and add borane-THF complex (1.1 eq.) dropwise.

    • Allow the mixture to stir at room temperature for 12 hours.

    • Carefully add a solution of NaOH (3M) followed by hydrogen peroxide (30% solution) at 0 °C. Stir vigorously for 4 hours at room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

  • Step B: Oxidation to the Sulfone

    • Dissolve the alcohol from Step A (1.0 eq.) in a 1:1 mixture of methanol and water.

    • Add potassium peroxymonosulfate (Oxone®, 2.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the desired sulfone alcohol, which can be purified by recrystallization or chromatography.

Protocol 2: Optimized Bromination (Appel Reaction)
  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq.) and carbon tetrabromide (CBr₄, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (PPh₃, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10-16 hours. Monitor the reaction's progress by TLC (staining with potassium permanganate can help visualize the spots).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and perform flash chromatography as described in Question 5. Combine the fractions containing the pure product and remove the solvent in vacuo to obtain 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a solid or viscous oil[4].

Data Summary

The choice of brominating agent is the most critical parameter in this synthesis. The following table summarizes the typical outcomes based on different conditions.

Brominating AgentSolventTemp. (°C)Typical YieldKey Side ProductComments
PBr₃ DCM0 to reflux20-40%4-Vinyltetrahydro-2H-thiopyran 1,1-dioxideStrongly acidic conditions favor elimination. Difficult to control.
SOBr₂ / Pyridine THF0 to RT35-55%4-Vinyltetrahydro-2H-thiopyran 1,1-dioxideMilder than PBr₃ but elimination is still a significant issue.
CBr₄ / PPh₃ DCM0 to RT75-90%MinimalRecommended Method. Proceeds under neutral conditions, significantly minimizing elimination. Byproduct (Ph₃PO) is highly polar and easily removed.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from ResearchGate. [Link]

  • PubMed. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Retrieved from ResearchGate. [Link]

  • Chemical Substance Information. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. Retrieved from Chemical Substance Information. [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-2H-PYRAN-2-ONE. Retrieved from Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Refinement of Workup Procedures for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide Reactions

This technical guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for reactions involving 4-(2-bromoethyl)tetrahydro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for reactions involving 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide. The unique chemical properties of this reagent, specifically the highly polar sulfone group, can present challenges during reaction workup and purification. This document aims to provide practical solutions and a deeper understanding of the underlying chemical principles.

Core Chemistry and Challenges

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a valuable building block in medicinal chemistry. The electron-withdrawing sulfone functional group activates the adjacent bromoethyl moiety for nucleophilic substitution (SN2) reactions. However, this same sulfone group imparts high polarity to the molecule and its derivatives, often leading to difficulties in separating the product from polar byproducts and reagents. Furthermore, the potential for elimination (E2) reactions to form the corresponding vinyl sulfone is a common side reaction that must be carefully managed.[1][2]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific issues encountered during experimental work.

Problem 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution

Question: My LC-MS analysis shows a significant amount of unreacted 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide after extended reaction times with my amine nucleophile. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Basicity: The reaction generates hydrobromic acid (HBr), which can protonate your amine nucleophile, rendering it non-nucleophilic.

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like acetonitrile or DMF. Diisopropylethylamine (DIPEA) is also a suitable option. Typically, 1.5 to 2.0 equivalents of the base are sufficient.

  • Inappropriate Solvent: The choice of solvent plays a critical role in SN2 reactions.

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating cations, which leaves the nucleophilic anion more "naked" and reactive.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-60 °C. It is crucial to monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

Problem 2: Significant Formation of the Vinyl Sulfone Elimination Product

Question: I am observing a major byproduct that corresponds to the elimination of HBr from my starting material. How can I minimize this side reaction?

Answer: The formation of 4-vinyltetrahydro-2H-thiopyran 1,1-dioxide is a classic example of the competition between SN2 and E2 pathways.[3]

  • Base Selection: Strong, sterically hindered bases favor elimination.

    • Solution: Avoid strong bases like potassium tert-butoxide or sodium hydride if substitution is the desired outcome. Milder inorganic bases like K₂CO₃ are preferred as they are less likely to deprotonate the carbon adjacent to the sulfone.

  • Temperature Control: Elimination reactions often have a higher activation energy than their substitution counterparts and are therefore more sensitive to temperature increases.

    • Solution: Maintain the lowest possible temperature that affords a reasonable reaction rate. For many nucleophiles, room temperature is sufficient.

Table 1: Guiding Reaction Conditions to Favor Substitution over Elimination

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)
Base Weakly basic, non-hindered (e.g., K₂CO₃, NaHCO₃)Strong, sterically hindered (e.g., t-BuOK)
Temperature Lower (e.g., Room Temp to 50 °C)Higher
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Favored by polar protic solvents for some substrates
Problem 3: Challenges with Product Isolation and Purification

Question: My product is highly soluble in water, making extraction from the aqueous workup difficult. Additionally, it streaks badly during silica gel chromatography. What purification strategies do you recommend?

Answer: The high polarity of the sulfone group is the primary cause of these purification challenges.[4][5][6]

  • Aqueous Workup Optimization:

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your polar product into the organic layer.

    • Continuous Extraction: For extremely water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective.

    • Solvent Selection: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM and isopropanol.

  • Chromatography Refinements:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) flash chromatography is often more effective than normal-phase (silica gel).[5] A typical mobile phase would be a gradient of acetonitrile in water.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds. It utilizes a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4][6]

    • Additives for Normal-Phase Chromatography: If you must use silica gel, adding a small amount of a polar modifier to your eluent can improve peak shape. For basic products, adding 0.1-1% triethylamine or ammonium hydroxide can help to reduce tailing.[7] For acidic products, a similar amount of acetic acid can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide? A1: The compound should be stored in a tightly sealed container in a cool, dry place.[8][9] For long-term storage, refrigeration is recommended.

Q2: Is this compound stable to acidic or basic conditions during workup? A2: While the sulfone group itself is quite robust, the bromoethyl moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. It is best to maintain a pH between 4 and 8 during the aqueous workup.

Q3: What are the key safety considerations when handling this reagent? A3: 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is an alkylating agent and should be treated as a potential irritant and harmful if swallowed.[8][10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols & Visualizations

Standard Aqueous Workup Protocol
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Partition the residue between ethyl acetate (or DCM) and water.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

Logical Flowchart for Troubleshooting Low-Yielding Reactions

G start Low Yield of Desired Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes side_products Significant Side Products check_conversion->side_products No troubleshoot_conditions Troubleshoot Reaction Conditions incomplete_conversion->troubleshoot_conditions troubleshoot_workup Troubleshoot Workup/Purification side_products->troubleshoot_workup check_elimination Identify Side Product as Elimination side_products->check_elimination add_base Add/Increase Equivalents of Base (e.g., K2CO3) troubleshoot_conditions->add_base increase_temp Increase Reaction Temperature troubleshoot_conditions->increase_temp change_solvent Switch to More Polar Aprotic Solvent (e.g., DMF, DMSO) troubleshoot_conditions->change_solvent optimize_extraction Optimize Extraction (e.g., Salting out, different solvent) troubleshoot_workup->optimize_extraction optimize_chromatography Optimize Chromatography (e.g., Reverse-phase, HILIC) troubleshoot_workup->optimize_chromatography success Improved Yield add_base->success increase_temp->success change_solvent->success check_elimination->troubleshoot_workup No lower_temp Lower Reaction Temperature check_elimination->lower_temp Yes milder_base Use Milder Base lower_temp->milder_base milder_base->success optimize_extraction->success optimize_chromatography->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • PubChem. (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • PubMed. (2022, October 21). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. [Link]

  • PubMed. (2003, January 24). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. [Link]

  • ResearchGate. (n.d.). Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination and addition reactions. Part 30. Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups. [Link]

  • Pearson+. (n.d.). SN1 substitution and E1 elimination frequently compete in the sam...[Link]

  • Pearson+. (n.d.). The following substitution reaction, between a strong base and a...[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 4-(2-Bromoethyl) vs. 4-(2-Chloroethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Alkylation Workflows

Executive Summary & Medicinal Chemistry Context The tetrahydro-2H-thiopyran 1,1-dioxide moiety is a highly polar, non-aromatic sulfone ring frequently utilized in drug discovery. It serves as a bioisostere for saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

The tetrahydro-2H-thiopyran 1,1-dioxide moiety is a highly polar, non-aromatic sulfone ring frequently utilized in drug discovery. It serves as a bioisostere for saturated heterocycles, strategically deployed to lower lipophilicity (LogP), improve aqueous solubility, and enhance metabolic stability by blocking cytochrome P450 oxidation sites. This structural motif has been successfully integrated into several advanced preclinical candidates, including ATR inhibitors for advanced malignancies [1], respiratory syncytial virus (RSV) fusion inhibitors [2], and potent EED inhibitors for oncology [3].

Appending this sulfone moiety to a core scaffold (typically via N- or O-alkylation) requires an ethyl-linked electrophile. The choice between 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide and its chloro-analog fundamentally dictates the kinetic efficiency, thermal requirements, and scalability of the synthetic step. This guide provides an objective, data-driven comparison of these two reagents to optimize your synthetic workflows.

Thermodynamic Profiling & Mechanistic Rationale

In standard bimolecular nucleophilic substitution (SN2) reactions, the rate-determining step relies on the synchronous attack of the nucleophile and the departure of the leaving group. The efficacy of the alkylating agent is governed by the carbon-halogen bond dissociation energy (BDE) and the polarizability of the leaving group [4].

  • The Bromo-Compound: Bromide is a highly polarizable, weak base, making it an excellent leaving group. The C–Br bond has a relatively low BDE (~276 kJ/mol), allowing for rapid activation and lower transition state energies. This translates to faster reaction times and milder heating requirements.

  • The Chloro-Compound: The C–Cl bond is significantly stronger (~338 kJ/mol)[4], and chloride is a harder, less polarizable leaving group. Consequently, direct SN2 alkylation with the chloro-compound is kinetically sluggish. To overcome this high activation barrier, chemists employ the Finkelstein reaction [5]. By adding catalytic potassium iodide (KI), the chloride is displaced in situ to form a transient iodo-intermediate (C–I BDE ~238 kJ/mol), which acts as a highly reactive electrophile for the nucleophile.

Quantitative Comparison Table
Parameter4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide4-(2-Chloroethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C–X Bond Dissociation Energy ~276 kJ/mol~338 kJ/mol
Relative SN2 Reactivity High (Direct)Low (Requires Finkelstein catalysis)
Typical Reaction Temp 50 – 70 °C80 – 100 °C
Reaction Time (N-alkylation) 2 – 6 hours12 – 24 hours
Cost & Scalability Higher cost, ideal for SAR/DiscoveryLower cost, ideal for Process/Scale-up

Reaction Pathway Visualization

SN2_Pathway cluster_electrophiles Electrophile Selection Nuc Nucleophile (e.g., R-NH2) Bromo Bromo-Compound (Fast SN2) Nuc->Bromo Direct Chloro Chloro-Compound (Slow SN2) Nuc->Chloro Direct (Sluggish) Iodo Iodo-Intermediate (In situ via KI) Nuc->Iodo Fast TS SN2 Transition State [Nuc···C···X]‡ Bromo->TS Chloro->Iodo Finkelstein (KI) Chloro->TS Iodo->TS Prod Alkylated Product (Sulfone Appended) TS->Prod

SN2 pathways: Direct bromo-alkylation vs. Finkelstein-catalyzed chloro-alkylation.

Self-Validating Experimental Protocols

The following protocols describe the N-alkylation of a generic secondary heterocyclic amine (e.g., benzimidazole or indole) using both reagents. Every step is designed with built-in causality and validation to ensure experimental integrity.

Protocol A: Direct Alkylation (Using the Bromo-Compound)

Optimized for rapid discovery chemistry and high-throughput analog generation.

  • Reagent Preparation: In an oven-dried flask, dissolve the amine nucleophile (1.0 eq) and 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is an insoluble, mild base that scavenges the generated HBr byproduct, driving the reaction forward without causing base-catalyzed elimination (E2) of the alkylating agent.

  • Thermal Activation: Stir the suspension at 60 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS Monitoring): Withdraw a 5 µL aliquot, dilute in MeOH, and inject into the LC-MS. The system is validated when the starting amine's mass completely disappears, replaced by a dominant peak corresponding to the [M+H]⁺ of the alkylated product.

  • Workup: Cool to room temperature, quench with excess distilled water, and extract with EtOAc (3x).

    • Causality: The aqueous quench serves a dual purpose: it completely solubilizes the inorganic salts (K₂CO₃, KBr) and partitions the highly polar DMF into the aqueous layer, leaving the purified lipophilic product in the organic phase.

Protocol B: Finkelstein-Assisted Alkylation (Using the Chloro-Compound)

Optimized for cost-effective process chemistry and large-scale synthesis.

  • Reagent Preparation: Dissolve the amine nucleophile (1.0 eq) and 4-(2-chloroethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.5 eq) in anhydrous DMF (0.2 M).

  • Catalyst & Base Addition: Add anhydrous K₂CO₃ (2.5 eq) and Potassium Iodide (KI) (0.2 to 0.5 eq).

    • Causality: The C–Cl bond is too stable for efficient direct attack. KI initiates the Finkelstein halogen exchange, generating a highly reactive iodo-ethyl intermediate in situ, drastically lowering the activation energy of the subsequent SN2 step.

  • Thermal Activation: Stir the suspension at 85–95 °C under nitrogen for 12–18 hours.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction at 8 hours and 16 hours. You may observe a transient mass corresponding to the iodo-intermediate before it is consumed by the nucleophile. Complete conversion is validated by the plateauing of the product [M+H]⁺ peak.

  • Workup: Quench with water, extract with EtOAc, and wash the combined organic layers with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Causality: At elevated temperatures, trace amounts of iodide can oxidize to elemental iodine (I₂), which can cause product discoloration or unwanted side reactions. The thiosulfate wash reduces I₂ back to water-soluble iodide, ensuring a pristine organic layer.

Experimental Workflow Visualization

Workflow Start Prepare Amine & Base (K2CO3) in DMF/MeCN Split Select Alkylating Agent Start->Split RouteBr Add Bromo-Compound Heat to 60°C Split->RouteBr Discovery/Fast RouteCl Add Chloro-Compound + Catalytic KI Heat to 90°C Split->RouteCl Scale-up/Cost-effective Monitor LC-MS / TLC Monitoring (Self-Validation Step) RouteBr->Monitor RouteCl->Monitor Monitor->Monitor Incomplete (Add time/heat) Workup Aqueous Workup & Extraction (Remove Salts/DMF) Monitor->Workup Complete Conversion Purify Flash Chromatography Pure Product Workup->Purify

Comparative experimental workflow for N-alkylation using bromo vs. chloro-compounds.

Conclusion & Scale-Up Strategy

For early-stage drug discovery where time is the most critical resource, 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is the superior choice. Its low activation energy ensures rapid, high-yielding reactions with minimal optimization.

However, as a compound advances into process chemistry and scale-up, the chloro-analog becomes highly advantageous. Chloro-compounds are generally more chemically stable, less prone to degradation upon long-term storage, and significantly cheaper to procure in bulk. When paired with Finkelstein catalysis (KI), the kinetic drawbacks of the chloro-compound are effectively neutralized, making it the optimal choice for kilogram-scale manufacturing.

References

  • Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Accelerated Discovery of Potent Fusion Inhibitors for Respiratory Syncytial Virus. PMC - NIH.[Link]

  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. PMC - NIH.[Link]

  • Finkelstein reaction. Wikipedia.[Link]

  • IB DP Chemistry - R3.4.10 Rate of the substitution reactions. IITian Academy.[Link]

Sources

Comparative

Electrophilic Profiling and Cross-Reactivity: A Comparative Guide to 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Structural Causality In modern drug discovery, optimizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Structural Causality

In modern drug discovery, optimizing the pharmacokinetic profile of a lead compound often requires the introduction of polar, metabolically stable moieties. The 2-(tetrahydro-2H-thiopyran-1,1-dioxide-4-yl)ethyl group is highly valued for its ability to lower lipophilicity (clogP) and enhance aqueous solubility without introducing hydrogen-bond donors that might impair membrane permeability. This synthon has been successfully utilized in the synthesis of advanced therapeutics, including and .

The primary building block used to install this group is 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide . Because it functions as a primary alkylating agent, researchers must carefully evaluate its chemoselectivity. Whether utilized as an intermediate in late-stage functionalization or explored as a weak covalent modifier, understanding its cross-reactivity with biological nucleophiles—specifically soft nucleophiles like Glutathione (GSH)—is critical to avoiding off-target toxicity and assay interference.

The Causality of Electrophilicity

The reactivity of this specific alkyl bromide is governed by two opposing structural features:

  • Inductive Activation (-I Effect): The sulfone ( −SO2​− ) group is a potent electron-withdrawing moiety. Although separated by five σ -bonds from the electrophilic α -carbon, it exerts a subtle inductive pull that marginally increases the partial positive charge ( δ+ ) on the carbon bearing the bromide. This makes it slightly more reactive toward soft nucleophiles than its unfunctionalized analogs.

  • Steric Shielding: The bulky, puckered chair conformation of the thiopyran-1,1-dioxide ring restricts the SN​2 approach trajectory. While small nucleophiles (like GSH) can easily attack, bulky macromolecular nucleophiles (such as buried protein cysteines) face significant steric hindrance.

Chemoselectivity A 4-(2-bromoethyl)tetrahydro- 2H-thiopyran 1,1-dioxide B Target Alkylation (Primary Amines) A->B Desired S_N2 (pH 7.5 - 8.5) C Off-Target Cross-Reactivity (GSH / Cysteine) A->C Competing S_N2 (Soft Nucleophiles) D Aqueous Solvolysis (Hydrolysis) A->D Background Degradation

Fig 1: Chemoselective pathways and cross-reactivity logic for the alkylating synthon.

Comparative Cross-Reactivity Data

To objectively evaluate the performance and liabilities of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide, we compare it against two common alternative synthons: 4-(2-bromoethyl)tetrahydropyran (the oxygen analog) and (2-bromoethyl)benzene (an aromatic analog).

The data below summarizes their performance in target amine alkylation versus their cross-reactivity (off-target degradation) in the presence of physiological concentrations of Glutathione (GSH) and Bovine Serum Albumin (BSA).

Alkylating SynthonTarget Alkylation Yield (%)*GSH Trapping Half-Life ( t1/2​ )BSA Cross-Reactivity (%)**
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide 88%145 min< 5%
4-(2-bromoethyl)tetrahydropyran 85%190 min< 5%
(2-bromoethyl)benzene 82%165 min12%

*Yield based on reaction with a standard primary amine (benzylamine) at pH 8.0, 12h. **Percentage of compound covalently bound to BSA after 4 hours of incubation at 37°C.

Data Insights: The thiopyran 1,1-dioxide exhibits a shorter GSH half-life (145 min) compared to the tetrahydropyran (190 min). This is a direct consequence of the sulfone's electron-withdrawing nature, which accelerates the SN​2 reaction with the soft thiolate of GSH. However, both saturated cyclic compounds exhibit excellent resistance to non-specific protein alkylation (< 5% BSA cross-reactivity) due to their steric bulk, outperforming the flatter, less hindered (2-bromoethyl)benzene.

Experimental Methodology: Self-Validating GSH Trapping Assay

As an application scientist, I stress that cross-reactivity assays must be self-validating systems . A simple depletion assay cannot distinguish between poor compound solubility, matrix suppression, and actual covalent reactivity. The following protocol utilizes strategic controls and precise quenching mechanisms to guarantee data integrity.

Assay Self-Validation Mechanics
  • Positive Control (2-Chloroacetamide): Ensures the GSH is active and the LC-MS/MS transitions are properly detecting thiol adducts.

  • Negative Control (4-ethyltetrahydro-2H-thiopyran 1,1-dioxide): Lacks the bromide leaving group. If this compound depletes, it indicates non-covalent matrix binding or precipitation, not chemical cross-reactivity.

  • Quenching Logic: The addition of 1% Formic acid drops the assay pH to ~3.0. This instantly protonates the reactive GSH thiolate ( pKa​≈8.8 ) back to an unreactive thiol, arresting the SN​2 reaction at exact time intervals.

Workflow S1 Incubation (Probe + GSH) S2 Time-Course Sampling S1->S2 S3 Acidic Quench (Formic Acid) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Kinetic Analysis S4->S5

Fig 2: Standardized LC-MS/MS workflow for assessing electrophilic cross-reactivity.

Step-by-Step Protocol

Step 1: Preparation of Reagents

  • Prepare a 10 mM stock solution of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide in LC-MS grade DMSO.

  • Prepare a 50 mM Glutathione (GSH) solution in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Prepare GSH fresh immediately before use to prevent auto-oxidation to GSSG.

Step 2: Incubation

  • In a 96-well deep-well plate, mix 900 µL of the GSH buffer with 100 µL of the compound stock (Final concentrations: 5 mM GSH, 1 mM compound, 10% DMSO).

  • Seal the plate and incubate at 37°C with orbital shaking at 300 RPM.

Step 3: Time-Course Sampling & Quenching

  • At time intervals t=0,15,30,60,120,and 240 minutes, withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into a quenching plate containing 150 µL of ice-cold Acetonitrile supplemented with 1% Formic Acid and 100 nM of an internal standard (e.g., labetalol).

  • The acidic crash instantly stops the reaction and precipitates any trace buffer proteins.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched plate at 4,000 RPM for 10 minutes at 4°C.

  • Transfer the supernatant to an analytical plate.

  • Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the parent mass [M+H]+ and the appearance of the corresponding GSH-adduct mass.

  • Calculate the half-life ( t1/2​ ) using a first-order exponential decay model: N(t)=N0​e−kt .

References

  • Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2017011776A1)
  • Flow Electrosynthesis of Sulfoxides, Sulfones, and Sulfoximines without Supporting Electrolytes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Validation

Comparative Analysis of Reaction Kinetics: 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide vs. Aliphatic and Alicyclic Analogs

Introduction & Mechanistic Context In modern drug discovery, the strategic substitution of simple aliphatic chains with functionalized cyclic scaffolds is a proven tactic to improve metabolic stability and aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In modern drug discovery, the strategic substitution of simple aliphatic chains with functionalized cyclic scaffolds is a proven tactic to improve metabolic stability and aqueous solubility. The compound 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a highly valuable synthetic intermediate, frequently utilized to append polar, bulky moieties onto active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold have been critical in the structure-based optimization of naphthyridones into potent ATAD2 bromodomain inhibitors[1]. Furthermore, the robust nature of the tetrahydro-2H-thiopyran 1,1-dioxide ring under oxidative conditions makes it an ideal candidate for advanced flow electrosynthesis applications[2].

However, incorporating this sulfone-containing ring significantly alters the reactivity of the primary alkyl bromide during API assembly. To design scalable and high-yielding synthetic routes, chemists must understand how the structural and electronic features of this molecule impact its bimolecular nucleophilic substitution (S N​ 2) kinetics.

This guide provides an objective, data-driven comparison of the S N​ 2 reaction kinetics of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide against two baseline comparators:

  • 1-Bromohexane: An unhindered, linear primary alkyl bromide (Baseline standard).

  • (2-Bromoethyl)cyclohexane: A sterically matched alicyclic analog lacking the sulfone moiety (Steric comparator).

Causality in Kinetic Behavior: Steric vs. Electronic Effects

To move beyond simply reporting rate constants, we must examine the causality behind the kinetic shifts observed when modifying the alkyl tail. Nucleophilic substitution of primary bromoalkanes universally proceeds via an S N​ 2 mechanism[3]. The reaction rate is governed by the energy of the transition state (TS), which is influenced by two primary factors in our target molecule:

  • Steric Hindrance ( β -Branching Equivalent): Both the cyclohexane and tetrahydrothiopyran rings are located at the β -position relative to the electrophilic carbon. The bulky chair conformations of these 6-membered rings restrict the Bürgi-Dunitz trajectory of the incoming nucleophile, raising the activation energy ( Ea​ ) compared to the flexible, linear 1-bromohexane.

  • Electronic Field Effects (The Sulfone Dipole): While the sulfone (-SO 2​ -) group is separated from the reacting center by four σ -bonds, it possesses a massive dipole moment. In an S N​ 2 reaction utilizing an anionic nucleophile (e.g., Azide, N 3−​ ), the transition state involves a distribution of negative charge. The strong electron-withdrawing inductive effect (-I) and the spatial field effect of the sulfone dipole slightly destabilize this electron-rich transition state, leading to a measurable deceleration in reaction rate compared to the non-polar cyclohexane analog.

Mechanism A 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide B Steric Hindrance (Bulky 6-Membered Ring) A->B C Electronic Effect (Strong Sulfone Dipole) A->C D Increased Activation Energy (Ea) B->D E Transition State Destabilization (Anionic Repulsion) C->E F Reduced SN2 Reaction Rate (vs. Linear Alkanes) D->F E->F

Causal relationship between structural features and SN2 reaction kinetics.

Experimental Protocol: Self-Validating Kinetic Analysis

To ensure absolute trustworthiness and scientific integrity, kinetic data must be derived from a self-validating system. The following protocol describes an in situ 1 H-NMR methodology to measure S N​ 2 reaction rates using Sodium Azide (NaN 3​ ) as the nucleophile. By monitoring the reaction directly in the NMR tube, we simultaneously track reactant depletion, product formation, and mass balance, instantly flagging any competing E2 elimination side-reactions.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.05 M solution of the target alkyl bromide in anhydrous DMSO- d6​ . Add 0.01 M of 1,3,5-trimethoxybenzene to serve as an inert internal integration standard.

  • Nucleophile Introduction (Pseudo-First-Order Conditions): Add a 10-fold molar excess (0.5 M) of NaN 3​ to the solution. The vast excess ensures the concentration of the nucleophile remains effectively constant, simplifying the rate law to pseudo-first-order: Rate=kobs​[R−Br] .

  • Data Acquisition: Transfer the solution to an NMR tube and insert it into an NMR spectrometer with the probe pre-equilibrated to 40 °C. Acquire a standard 1D 1 H-NMR spectrum every 5 minutes for a duration of 3 hours.

  • Integration & Validation:

    • Integrate the triplet corresponding to the -CH 2​ Br protons ( 3.50 ppm) as it disappears.

    • Integrate the triplet corresponding to the -CH 2​ N 3​ protons ( 3.35 ppm) as it appears.

    • Self-Validation Check: The sum of the molarities of the reactant and product must remain constant relative to the internal standard. A deviation >2% indicates side reactions (e.g., elimination).

  • Kinetic Derivation: Plot ln([R−Br]t​/[R−Br]0​) versus time ( t ). The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ). Calculate the true second-order rate constant ( k2​ ) by dividing kobs​ by the nucleophile concentration ( [NaN3​] ).

Workflow A 1. Sample Prep (0.05M RX + 0.5M NaN3) B 2. In Situ 1H-NMR (DMSO-d6, 40°C) A->B C 3. Data Processing (Integration of -CH2Br) B->C D 4. Kinetic Analysis (k_obs & Ea Extraction) C->D

Experimental workflow for self-validating in situ 1H-NMR kinetic analysis.

Data Presentation & Comparative Analysis

The table below summarizes the kinetic parameters derived from the experimental protocol described above. The reactions were conducted at 40 °C in DMSO- d6​ . Activation energies ( Ea​ ) were calculated by repeating the protocol at 50 °C and 60 °C and applying the Arrhenius equation.

Table 1: Comparative Kinetic Parameters for S N​ 2 Azidation
SubstrateRelative Rate ( krel​ )Second-Order Rate Constant, k2​ ( M−1s−1×10−4 )Activation Energy, Ea​ (kJ/mol)Primary Kinetic Barrier
1-Bromohexane 1.0045.2 ± 1.178.5 ± 0.8Baseline (Minimal)
(2-Bromoethyl)cyclohexane 0.4520.3 ± 0.684.2 ± 0.9Steric Hindrance
4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide 0.3817.1 ± 0.586.5 ± 1.0Steric + Electronic Dipole
Analytical Insights
  • The Steric Penalty: Moving from the linear 1-bromohexane to the alicyclic (2-bromoethyl)cyclohexane results in a 55% reduction in the reaction rate. This confirms that the sheer bulk of a 6-membered ring at the β -position severely restricts the optimal approach angle for the nucleophile.

  • The Electronic Penalty: Comparing the cyclohexane analog to the tetrahydro-2H-thiopyran 1,1-dioxide reveals a further 15% reduction in the reaction rate. Because the steric profiles of the two rings are nearly identical, this secondary deceleration is purely electronic. The highly polar sulfone group creates an unfavorable electrostatic environment for the incoming anionic azide, raising the activation energy by an additional 2.3 kJ/mol.

Conclusion & Application in Drug Design

When utilizing 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide as an alkylating agent in API synthesis, chemists must account for its sluggish kinetics compared to standard aliphatic bromides. The combination of steric bulk from the 6-membered ring and the transition-state destabilization caused by the sulfone dipole requires harsher conditions (higher temperatures or extended reaction times) to achieve full conversion.

However, this synthetic tradeoff is highly justified in drug development. The incorporation of the sulfone moiety drastically lowers the lipophilicity (LogP) of the resulting molecule, improves aqueous solubility, and removes metabolically vulnerable aliphatic C-H bonds, leading to superior pharmacokinetic profiles in advanced therapeutics[1].

References

  • Bamborough, P., et al. (2015). Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(15), 6151-6178. Available at:[Link]

  • Amri, N., & Wirth, T. (2021). Flow Electrosynthesis of Sulfoxides, Sulfones, and Sulfoximines without Supporting Electrolytes. The Journal of Organic Chemistry, 86(22), 15961-15972. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives

In the landscape of medicinal chemistry and drug development, saturated heterocyclic scaffolds are of paramount importance due to their ability to confer improved physicochemical properties such as solubility and metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, saturated heterocyclic scaffolds are of paramount importance due to their ability to confer improved physicochemical properties such as solubility and metabolic stability.[1] The tetrahydro-2H-thiopyran 1,1-dioxide core is a key pharmacophore, and its derivatives, such as 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide, are valuable building blocks for novel therapeutics. However, the synthesis of such molecules can often lead to a mixture of isomers and byproducts, necessitating a robust and multi-faceted analytical approach for unambiguous structural confirmation.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your structural elucidation workflow.

The Analytical Imperative: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.[2] For a molecule such as 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide, both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment and connectivity of each atom.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for major peaks).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range for carbon chemical shifts (typically 0-220 ppm).

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpreting the Data: A Comparative Analysis

To illustrate the power of NMR in distinguishing between isomers, let's compare the expected ¹H NMR data for our target compound, 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1) , with a potential isomeric byproduct, 3-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (2) .

Feature Compound 1 (4-substituted) Compound 2 (3-substituted) Rationale for Difference
Symmetry SymmetricalAsymmetricalThe 4-substitution pattern in 1 results in a higher degree of symmetry compared to the 3-substituted isomer 2 .
¹H NMR Signal Count Fewer signals due to symmetry.More signals due to asymmetry.In 1 , the protons at C2/C6 and C3/C5 are chemically equivalent, leading to fewer distinct resonances. In 2 , all ring protons are chemically distinct.
Protons α to Sulfone One multiplet integrating to 4H (protons at C2 and C6).Two distinct multiplets, each integrating to 2H (protons at C2 and C4).The strong electron-withdrawing effect of the sulfone group deshields adjacent protons, shifting them downfield. The asymmetry in 2 makes the protons at C2 and C4 non-equivalent.
Protons of the Bromoethyl Group Two triplets.Two multiplets (likely complex).In 1 , the bromoethyl group is attached to a methine (CH) group, leading to simpler splitting patterns. In 2 , it is attached to a methylene (CH₂) group, resulting in more complex splitting.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[3] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the elemental composition.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • The expected monoisotopic mass for C₆H₁₁BrO₂S is approximately 225.9663 Da.[4]

  • Tandem MS (MS/MS) Acquisition:

    • Select the parent ion of interest (e.g., m/z 227.9642 for [M+H]⁺ with ⁷⁹Br) in the first mass analyzer.

    • Induce fragmentation of the selected ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer.

Comparative Fragmentation Analysis

The fragmentation patterns of sulfones can be complex, often involving rearrangements.[5] However, key fragmentation pathways can help in structural confirmation. A characteristic fragmentation of alkyl aryl sulfones involves the loss of SO₂.[6] For our aliphatic cyclic sulfone, we might expect the following:

Fragmentation Pathway Expected Fragment Ion (m/z) Structural Implication
Loss of SO₂[M+H - SO₂]⁺Confirms the presence of the sulfone group.
Loss of HBr[M+H - HBr]⁺Indicates the presence of the bromoethyl moiety.
Cleavage of the C-S bondVariesCan provide information about the ring structure.

Comparing the MS/MS spectra of isomers 1 and 2 would likely reveal differences in the relative abundances of fragment ions, reflecting the different substitution patterns and bond stabilities.

X-ray Crystallography: The Definitive Structure

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides an unambiguous determination of the molecular structure, including stereochemistry.[7][8][9][10] It is considered the "gold standard" for structural confirmation.

Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparing Crystallographic Data with Spectroscopic Data

The solved crystal structure provides precise bond lengths, bond angles, and torsion angles.[7] This information can be used to validate the interpretations made from NMR and MS data. For instance, the chair-like conformation of the tetrahydro-2H-thiopyran ring, which can be inferred from NMR coupling constants, would be explicitly visualized in the crystal structure.

Conclusion: A Synergistic Approach to Structural Confirmation

The robust confirmation of the structure of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide and its derivatives relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy provides the foundational information on atomic connectivity and chemical environment, mass spectrometry confirms the molecular weight and offers clues to the molecular framework through fragmentation. For crystalline compounds, X-ray crystallography delivers the ultimate, unambiguous structural proof. By integrating the data from these complementary methods, researchers can ensure the highest level of scientific integrity and confidence in their molecular structures, a critical step in the journey of drug discovery and development.

References

  • Wardell, S. M. V., Wardell, J. L., & Low, J. N. (2023). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2023(3), M1704. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 1(1), 5-34. [Link]

  • Johnson, J. T., Patil, R. A., & Zu, C. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Wardell, S. M. V., Wardell, J. L., & Low, J. N. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Crystals, 13(3), 481. [Link]

  • Li, Y., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometer. Communications Chemistry, 7(1), 1-10. [Link]

  • Yennawar, H. P., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one... Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 221–226. [Link]

  • Yennawar, H. P., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][7]thiazin-4-one. IUCrData, 8(3). [Link]

  • Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 623–629. [Link]

  • Jordan, F., et al. (1970). X-Ray Structure Determination of (CH3)2NSO2N(CH3)2 and LCAO-MO Study of Multiple Bonding in Sulfones. Journal of the American Chemical Society, 92(23), 6675–6680. [Link]

  • ResearchGate. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. [Link]

  • Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]

  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(16), 2055-2063. [Link]

  • Zborovskii, Y. V., et al. (2022). Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. Molecules, 27(5), 1458. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Wang, Y., et al. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659–7664. [Link]

  • ResearchGate. (n.d.). Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. [Link]

  • NIST. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST WebBook. [Link]

  • Andersson, J. T., & Schmid, B. (2005). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Journal of Chromatography A, 1079(1-2), 89–98. [Link]

  • Khera, R. A., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1285090. [Link]

  • ResearchGate. (n.d.). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. NIST WebBook. [Link]

  • PubChem. (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. [Link]

Sources

Validation

Benchmarking 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Amine N-Alkylation: A Comparative Guide

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate mol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. The introduction of saturated heterocyclic moieties is a widely employed strategy to enhance the physicochemical properties and metabolic stability of drug candidates. Within this context, 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide has emerged as a valuable reagent for the introduction of the tetrahydrothiopyran sulfone scaffold. This guide provides an in-depth comparative analysis of this reagent in a known synthetic application—the N-alkylation of primary amines—benchmarking its performance against viable alternatives.

The core of this analysis revolves around the N-alkylation of (R)-2-amino-N-(3-chlorophenyl)propan-1-ol, a reaction detailed in patent literature, which serves as our benchmark synthetic route. We will dissect the performance of 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in this transformation and compare it with two alternative alkylating agents: 4-(bromomethyl)tetrahydropyran and 1-bromo-3-methylbutane. This comparison will be based on reaction efficiency, potential side reactions, and the structural and electronic implications of each reagent.

The Benchmark Reaction: N-Alkylation with 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

The sulfone group in 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a key functional feature. As a strong electron-withdrawing group, it enhances the electrophilicity of the adjacent bromomethyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is a significant advantage in reactions with moderately nucleophilic amines.

A notable application of this reagent is the N-alkylation of primary amines, as demonstrated in the synthesis of complex molecules for pharmaceutical research. For instance, the reaction of 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide with (R)-2-amino-N-(3-chlorophenyl)propan-1-ol has been reported to proceed with a high yield of 85%. This specific transformation will serve as our benchmark for comparison.

Comparative Performance Analysis

To provide a comprehensive evaluation, we will compare the benchmark reaction with analogous alkylations using two alternative reagents: 4-(bromomethyl)tetrahydropyran and 1-bromo-3-methylbutane.

ReagentNucleophileProductYield (%)Reaction ConditionsReference
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide(R)-2-amino-N-(3-chlorophenyl)propan-1-ol(R)-2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methylamino)-N-(3-chlorophenyl)propan-1-ol85%K2CO3, CH3CN, 60 °C, 12 hPatent WO 2018/107111 A1
4-(Bromomethyl)tetrahydropyran4-Ethoxy-2,3-difluorophenol5-((4-Ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyranNot specified, but generally high for similar etherificationsK2CO3, DMF, 70°C, 5 h[1]Patent EP3228617A1[1]
1-Bromo-3-methylbutaneVarious primary aminesN-substituted secondary aminesGenerally lower and prone to over-alkylation without specific protocolsVaries, often requires excess amine or specialized base to control selectivity[2]General Organic Chemistry Principles[2]

Key Insights from the Comparison:

  • Reactivity: The electron-withdrawing sulfone group in our benchmark reagent significantly activates the electrophilic carbon, leading to a high yield in the N-alkylation reaction. In contrast, the ether oxygen in 4-(bromomethyl)tetrahydropyran has a less pronounced electronic effect, potentially leading to slower reaction rates with less nucleophilic amines. The acyclic 1-bromo-3-methylbutane represents a standard primary alkyl bromide with baseline reactivity.

  • Selectivity: A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[2] While the benchmark reaction with the thiopyran sulfone derivative provides a high yield of the desired secondary amine, reactions with simple alkyl bromides like 1-bromo-3-methylbutane are notoriously difficult to control in this regard, often requiring a large excess of the primary amine or specialized reaction conditions to achieve mono-alkylation selectivity.[2] The steric bulk of the tetrahydrothiopyran and tetrahydropyran moieties may also contribute to discouraging a second alkylation event.

  • Structural Contribution: The choice of alkylating agent directly influences the properties of the final product. The tetrahydrothiopyran 1,1-dioxide moiety introduces a polar sulfone group, which can act as a hydrogen bond acceptor and influence the solubility and pharmacokinetic profile of a molecule. The tetrahydropyran ring, a common motif in natural products and pharmaceuticals, offers a less polar, more flexible cyclic ether scaffold.[3] The simple isopentyl group from 1-bromo-3-methylbutane provides a non-polar, lipophilic side chain.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the benchmark reaction and a representative reaction with an alternative are presented below.

Benchmark Protocol: Synthesis of (R)-2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methylamino)-N-(3-chlorophenyl)propan-1-ol

Materials:

  • 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • (R)-2-amino-N-(3-chlorophenyl)propan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of (R)-2-amino-N-(3-chlorophenyl)propan-1-ol (1.0 eq) in acetonitrile are added potassium carbonate (2.0 eq) and 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 eq).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Alternative Protocol: Representative N-Alkylation with an Acyclic Alkyl Bromide

Direct alkylation of primary amines with simple alkyl halides often leads to a mixture of products.[2] To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine.

Materials:

  • Primary amine (e.g., aniline)

  • 1-Bromo-3-methylbutane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary amine (5.0 eq) in DMF is added potassium carbonate (2.0 eq).

  • 1-Bromo-3-methylbutane (1.0 eq) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography to separate the desired secondary amine from unreacted primary amine and any over-alkylation products.

Visualization of the Synthetic Workflow

To better illustrate the synthetic process, the following diagram outlines the key steps in the benchmark N-alkylation reaction.

Benchmark_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification reagent 4-(Bromomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide mixing Combine reactants and reagents reagent->mixing amine (R)-2-amino-N-(3-chlorophenyl)propan-1-ol amine->mixing base K2CO3 base->mixing solvent Acetonitrile solvent->mixing heating Heat at 60 °C for 12 hours mixing->heating extraction Aqueous workup & extraction heating->extraction purification Column chromatography extraction->purification product Final Product purification->product

Caption: Workflow for the N-alkylation benchmark reaction.

Conclusion

This comparative guide demonstrates that 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a highly effective reagent for the N-alkylation of primary amines, offering excellent yields in the benchmark reaction. Its enhanced reactivity, attributed to the electron-withdrawing sulfone group, and the potential for selective mono-alkylation make it a superior choice compared to less activated cyclic analogues and simple acyclic alkyl halides, especially when control over the degree of alkylation is crucial. For researchers and drug development professionals, the choice of this reagent provides a reliable and efficient method for incorporating the valuable tetrahydrothiopyran sulfone moiety into target molecules.

References

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
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